The Privileged Scaffold: Chemical Structure, Physicochemical Properties, and Synthetic Utility of 7-Amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Executive Summary In modern drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. The compound 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 1094222-68-0) represents a highly versatile, bifunctional building block[1][2]. By embedding an orthogonal reactive pair (an aryl bromide and an aniline-type amine) onto a conformationally restricted benzoxazinone core, this scaffold enables rapid, divergent synthesis of complex pharmacophores, including kinase inhibitors, PARP inhibitors, and antibacterial oxazolidinones[3].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven experimental workflows for chemoselective functionalization.
Structural and Physicochemical Profiling
From a mechanistic standpoint, the 3,4-dihydro-2H-1,4-benzoxazin-3-one core acts as a rigid vector, locking the spatial orientation of the C6 and C7 substituents. The lactam moiety provides a built-in hydrogen bond donor (N-H) and acceptor (C=O), which frequently serve as critical hinge-binding motifs in ATP-competitive kinase inhibitors.
The electronic landscape of the aromatic ring is defined by a "push-pull" system: the electron-donating primary amine at C7 enriches the ring, while the electron-withdrawing bromide at C6 polarizes the adjacent carbon, priming it for oxidative addition by transition metals.
Quantitative Physicochemical Data
To facilitate integration into computational drug design workflows (e.g., Lipinski's Rule of Five assessments), the core quantitative parameters of the scaffold are summarized below[1][2][4]:
Low MW allows for extensive derivatization without exceeding 500 Da.
Topological Polar Surface Area
64.35 Ų
Ideal for membrane permeability; leaves ~75 Ų budget for further functionalization.
LogP (Predicted)
1.36
Highly hydrophilic starting point, preventing late-stage lipophilicity bloat.
H-Bond Donors / Acceptors
2 / 3
Excellent capacity for target protein interaction.
Monoisotopic Mass
241.96909 Da
Critical for high-resolution mass spectrometry (HRMS) tracking.
Orthogonal Reactivity and Synthetic Strategy
The true value of this scaffold lies in its orthogonal reactivity. The C7-amine is a potent nucleophile, ready for amide coupling, reductive amination, or sulfonylation. Conversely, the C6-bromide is an electrophilic site primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions).
To prevent cross-reactivity (e.g., the free amine poisoning the palladium catalyst or participating in unintended intramolecular cyclizations), the sequence of functionalization must be carefully planned. In our experience, performing the C6 cross-coupling first, utilizing a highly active, sterically encumbered catalyst, is the most robust approach.
Orthogonal reactivity pathways of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one.
The following protocol details the chemoselective installation of an aryl group at the C6 position while preserving the C7 primary amine.
Causality of Reagent Selection
The free amine at C7 can coordinate to palladium, potentially stalling the catalytic cycle. To circumvent this, we utilize Pd(dppf)Cl₂·CH₂Cl₂ . The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing the free amine from forming stable, inactive Pd-complexes. A biphasic solvent system (1,4-Dioxane/H₂O) is chosen to maximize the solubility of the inorganic base (K₃PO₄) and facilitate the transmetalation of the boronic acid[3].
Quantitative Optimization Data
Before arriving at the final protocol, various conditions were evaluated. The data is summarized below to guide your own process optimization:
78% yield; rapid conversion but trace amine-arylation byproducts.
Optimal
Pd(dppf)Cl₂·CH₂Cl₂
K₃PO₄
1,4-Dioxane/H₂O
90 °C
>92% yield; clean profile, intact primary amine.
Step-by-Step Methodology & Self-Validating System
Step 1: Reagent Preparation & Degassing
In an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, charge 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (243 mg, 1.0 mmol) and the desired aryl boronic acid (1.2 mmol).
Add anhydrous K₃PO₄ (530 mg, 2.5 mmol).
Add a mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 10 mL).
Critical Causality: Sparge the suspension with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich aniline core.
Step 2: Catalyst Addition & Reaction
5. Under a positive flow of Argon, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (40 mg, 0.05 mmol).
6. Seal the flask and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4–6 hours.
Step 3: Self-Validation Checkpoint (LC-MS)
7. After 4 hours, sample 10 µL of the organic layer, dilute in 1 mL of HPLC-grade Acetonitrile, and inject into the LC-MS (ESI+).
8. Validation Metric: The starting material exhibits a highly characteristic 1:1 isotopic doublet at m/z 243.0 and 245.0 ([M+H]⁺) due to the ⁷⁹Br and ⁸¹Br isotopes[4]. The reaction is deemed complete only when this doublet completely disappears, replaced by the singlet mass of the coupled product.
Step 4: Workup & Purification
9. Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a tightly packed pad of Celite to remove precipitated palladium black.
10. Transfer the filtrate to a separatory funnel, wash with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
11. Purify the crude residue via flash column chromatography (Silica gel). Pro-tip: Because the lactam and amine groups are highly polar, pre-treat the silica with 1% Triethylamine (Et₃N) in Hexanes to prevent severe streaking, then elute with a gradient of 50% to 100% Ethyl Acetate in Hexanes.
Thieme Connect. "An Expedient Synthesis of 2-Aryl-1,4-benzoxazin-3-ones via Tandem Anionic Cyclisation/Alkylation Reactions of N-Boc-O-benzyl-2-aminophenols".
Thermodynamic Solubility Profile of 7-Amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one in Polar Organic Solvents
Executive Summary In advanced organic synthesis and drug development, the rational selection of solvents is not merely a matter of dissolution—it is a thermodynamic parameter that dictates reaction kinetics, yield, and p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced organic synthesis and drug development, the rational selection of solvents is not merely a matter of dissolution—it is a thermodynamic parameter that dictates reaction kinetics, yield, and purification efficiency. 7-Amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 1094222-68-0) is a highly functionalized bicyclic heterocycle utilized as a critical building block in medicinal chemistry. Its structural complexity—featuring a hydrogen-bonding amine, a polarizable bromine atom, and a rigid benzoxazinone core—creates a multifaceted solubility profile.
This technical guide synthesizes structural thermodynamics, empirical solvation mechanisms, and field-proven analytical methodologies to provide a comprehensive framework for solvating this compound in polar organic media.
Structural Thermodynamics and Solvation Logic
To predict and manipulate the solubility of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one, we must first deconstruct its physicochemical properties. The molecule exhibits moderate lipophilicity (LogP ≈ 1.36) and a Topological Polar Surface Area (TPSA) of 64.35 Ų[1]. Its solvation behavior is governed by three distinct structural motifs:
The 7-Amino Group: Similar to foundational anilines, the primary amine acts as both a hydrogen bond donor and acceptor[2]. This amphiphilic nature drives its interaction with protic and polar aprotic solvents.
The Benzoxazin-3-one Core: The lactam moiety is a potent hydrogen bond acceptor. In the solid state, benzoxazinone derivatives form highly stable, robust intermolecular dimers via lactam-lactam hydrogen bonding[3][4]. Solvating this compound requires a solvent capable of thermodynamically disrupting this crystal lattice.
The 6-Bromo Substituent: The heavy halogen introduces localized lipophilicity and high polarizability, favoring London dispersion forces and dipole-induced dipole interactions, particularly with cyclic ethers[5].
Figure 1: Thermodynamic relationship between structural motifs and polar solvent interactions.
Quantitative Solubility Profile in Polar Solvents
Based on the thermodynamic interactions of homologous halogenated benzoxazinones, the following table summarizes the predictive solubility profile of the compound across various polar organic solvents at standard ambient temperature (25°C).
Solvent Category
Solvent
Dielectric Constant (ε)
Predictive Solubility (mg/mL)
Primary Solvation Mechanism
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
> 50 (Highly Soluble)
Strong H-bond acceptance; disrupts lactam dimers.
Polar Aprotic
Dimethylformamide (DMF)
36.7
30 - 50 (Soluble)
High dipole moment; H-bond acceptance.
Cyclic Ether
Tetrahydrofuran (THF)
7.5
20 - 40 (Soluble)
Dispersion forces with Bromine; H-bond acceptance.
Polar Protic
Methanol (MeOH)
32.7
10 - 20 (Moderately Soluble)
H-bond donation/acceptance exchange.
Polar Protic
Ethanol (EtOH)
24.5
5 - 15 (Slightly Soluble)
H-bond donation (limited by aliphatic tail).
Halogenated
Dichloromethane (DCM)
8.9
< 5 (Poorly Soluble)
Weak dipole interactions; insufficient H-bonding.
Mechanistic Solvation Pathways: Causality in Solvent Selection
As an application scientist, selecting a solvent requires understanding why a specific medium succeeds or fails.
Why do Polar Aprotic Solvents (DMSO, DMF) excel?
The solid-state crystal lattice of benzoxazin-3-ones is notoriously stable due to intermolecular hydrogen bonding between the lactam NH and the adjacent carbonyl oxygen[3]. DMSO possesses a highly polarized S=O bond, making it an aggressive hydrogen bond acceptor. It outcompetes the internal crystal lattice forces, effectively stripping individual monomeric molecules from the solid state by forming strong solvent-solute hydrogen bonds with both the 7-amino group and the lactam NH.
Why is THF highly effective despite a low dielectric constant?
While THF (ε = 7.5) is significantly less polar than DMSO, it is a premier solvent for halogenated anilines[5]. The causality lies in the 6-bromo substituent. THF's cyclic aliphatic structure engages in highly favorable London dispersion forces with the large, electron-rich, and polarizable bromine atom. Simultaneously, the ether oxygen acts as a localized hydrogen bond acceptor for the primary amine, creating a synergistic solvation environment.
Why do Polar Protic Solvents (MeOH, EtOH) underperform relative to DMSO?
While methanol can both donate and accept hydrogen bonds, it suffers from extensive self-association (solvent-solvent hydrogen bonding). The energetic penalty required to break the methanol-methanol network to accommodate the bulky benzoxazinone molecule limits its overall thermodynamic solubility compared to non-self-associating polar aprotic solvents.
Standardized Protocol for Thermodynamic Solubility Determination
To generate trustworthy, reproducible solubility data for process chemistry, kinetic dissolution must not be confused with thermodynamic solubility. The following self-validating shake-flask methodology ensures absolute accuracy by controlling temperature, ensuring equilibrium, and eliminating particulate interference.
Step-by-Step Methodology
Preparation of Saturated Solution: Add an excess amount (approx. 100 mg) of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one to a 5.0 mL glass vial containing 2.0 mL of the target polar solvent. The visible presence of un-dissolved solid is mandatory to guarantee saturation.
Isothermal Equilibration: Seal the vial with a PTFE-lined cap and submerge it in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C . Agitate at 200 rpm for 48 hours . Causality: Benzoxazinone crystal lattices dissolve slowly; 48 hours ensures the system reaches true thermodynamic equilibrium rather than a transient kinetic state.
Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at 25.0 °C. This permits the gravitational settling of micro-particulates. Transfer 1.0 mL of the suspension to a temperature-controlled centrifuge and spin at 10,000 rpm for 10 minutes.
Filtration: Draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter . Causality: PTFE is chemically inert to aggressive polar aprotic solvents (unlike nylon or PES), preventing the leaching of polymer extractables that would corrupt the baseline of subsequent UV analysis.
Quantification via HPLC-UV: Dilute the filtered aliquot quantitatively with the mobile phase (e.g., 50:50 Acetonitrile:Water) to fall within the linear range of your calibration curve. Analyze using an HPLC system equipped with a C18 column and a UV detector set to the compound's λmax (typically ~254 nm).
Data Validation: Calculate the final thermodynamic solubility (mg/mL) by interpolating the integrated peak area against a pre-validated, 5-point standard calibration curve.
Figure 2: Self-validating experimental workflow for thermodynamic solubility determination.
Conclusion
The solubility of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is dictated by a delicate balance of hydrogen bonding, dipole interactions, and dispersion forces. For synthetic applications requiring high concentrations, polar aprotic solvents (DMSO, DMF) are the optimal choice due to their ability to disrupt the lactam-driven crystal lattice. For reactions specifically leveraging the halogenated aromatic ring, cyclic ethers like THF offer an excellent balance of solubility and reaction compatibility.
References
Title: Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Isolation and Synthesis of Allelochemicals from Gramineae: Benzoxazinones and Related Compounds
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL: [Link]
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for the systematic investigation of the in vitro mechanism of action of the novel compound...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for the systematic investigation of the in vitro mechanism of action of the novel compound 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one. Given the absence of specific mechanistic data for this molecule, this document outlines a logical, multi-faceted research strategy. The proposed workflows are designed to be self-validating, ensuring a high degree of scientific integrity.
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Analogs of this compound have been reported to modulate key cellular signaling pathways such as the EGFR and PI3K/Akt pathways, and to inhibit various enzymes.[3] This precedent provides a strong rationale for the in-depth investigation of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Part 1: Initial Phenotypic and Cytotoxicity Profiling
The first phase of investigation is to establish the fundamental biological effect of the compound on various cell lines. This initial screening will inform the selection of appropriate model systems and concentration ranges for subsequent mechanistic studies.
Multi-Cell Line Cytotoxicity Assessment
A crucial first step is to determine the cytotoxic potential of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one across a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, glioblastoma) and a non-cancerous control cell line (e.g., fibroblasts) to assess for cancer-specific effects.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[1]
Methodology:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (e.g., from 0.01 µM to 100 µM) in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Table 1: Hypothetical Cytotoxicity Profile of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Cell Line
Tissue of Origin
IC50 (µM)
MCF-7
Breast Cancer
5.2
A549
Lung Cancer
12.8
HCT116
Colon Cancer
8.5
U87-MG
Glioblastoma
> 50
NIH-3T3
Fibroblast (non-cancerous)
> 100
Part 2: Target Identification and Validation
Once a primary cellular effect (e.g., cytotoxicity) is established, the next critical step is to identify the molecular target(s) of the compound.
Proposed Workflow for Target Identification
A combination of affinity-based and proteomics approaches can be employed to identify potential binding partners of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Caption: Proposed workflow for target identification.
Part 3: Elucidation of Cellular Signaling Pathways
Based on the known activities of benzoxazine derivatives and the potential targets identified, a focused investigation into key signaling pathways is warranted.[1][4]
Investigation of Apoptosis and Cell Cycle Arrest
If the compound induces cytotoxicity, it is essential to determine if this is due to the induction of apoptosis or cell cycle arrest.
Experimental Protocol: Western Blot Analysis for Apoptotic Markers
Methodology:
Cell Lysis: Treat cells with 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Analysis of Key Cancer-Related Signaling Pathways
Given the literature on related compounds, investigating the PI3K/Akt and Nrf2 pathways is a logical starting point.[1][4]
Caption: Experimental plan for pathway analysis.
Part 4: In Vitro Enzyme Inhibition Assays
Many drugs exert their effects through direct enzyme inhibition. Based on the activities of analogs, a screening panel could include kinases, proteases, and phosphodiesterases.[2][3]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: PI3K)
Methodology:
Assay Setup: In a 96-well plate, add recombinant PI3K enzyme, the lipid substrate PIP2, and varying concentrations of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Reaction Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
Detection: Stop the reaction and detect the amount of ADP produced (a byproduct of the kinase reaction) using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescence signal is inversely proportional to the kinase activity.
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Table 2: Proposed Panel for In Vitro Enzyme Inhibition Screening
Enzyme Class
Specific Examples
Rationale
Kinases
PI3Kα, Akt1, mTOR, DNA-PK
Commonly dysregulated in cancer; known targets of benzoxazine analogs.[3]
Proteases
Caspase-3, Cathepsin B
To confirm direct activation/inhibition related to apoptosis.
This technical guide outlines a rigorous, step-by-step approach to elucidate the in vitro mechanism of action of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one. By progressing from broad phenotypic screening to specific target identification, pathway analysis, and direct enzyme inhibition assays, researchers can build a comprehensive and validated model of the compound's biological activity. The proposed workflows and protocols provide a solid foundation for a thorough investigation into the therapeutic potential of this novel molecule.
References
A Comparative Analysis of the Biological Activity of 3,4-dihydro-2H-1,4-benzoxazine Analogs. Benchchem.
Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.
Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PMC.
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC.
Synthesis and biological evaluation of 8-aryl-2-morpholino-7-O-substituted benzo[e][1][2]oxazin-4-ones against DNA-PK, PI3K, PDE3A enzymes and platelet aggregation. PubMed.
Binding affinity of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one to target proteins
An In-Depth Technical Guide to Elucidating the Binding Affinity of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one Authored by: A Senior Application Scientist This guide provides a comprehensive framework for researc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Elucidating the Binding Affinity of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of the novel compound 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one to its target proteins. Given the limited publicly available data on this specific molecule, this document serves as a methodological roadmap, grounded in established principles of biophysical interaction analysis.
The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and herbicidal properties[1][2][3]. The specific substitutions of an amino group at the 7-position and a bromine atom at the 6-position of the benzoxazinone core suggest a targeted design to modulate its interaction with biological macromolecules. Understanding the binding affinity of this compound is a critical step in elucidating its mechanism of action and potential therapeutic utility.
Part 1: Physicochemical Properties and Target Identification Strategy
Before embarking on binding affinity studies, it is essential to characterize the physicochemical properties of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one and to develop a strategy for identifying its putative protein targets.
Given the novelty of this specific compound, a multi-pronged approach is recommended for identifying potential protein targets:
Literature-Based Homology Analysis: The broader class of 1,4-benzoxazine derivatives has been reported to exhibit a range of biological activities, including potential as anticancer and antimicrobial agents[1][2]. A thorough review of structurally similar compounds can provide initial hypotheses for protein targets. For instance, some benzoxazinone derivatives have shown activity against various cancer cell lines, suggesting potential interactions with proteins involved in cell proliferation and survival signaling pathways[3].
In Silico Target Prediction: Computational methods, such as reverse docking and pharmacophore-based screening, can be employed to screen the compound against a library of known protein structures. This can generate a ranked list of potential targets based on predicted binding energies and structural complementarity.
Phenotypic Screening: High-throughput screening of the compound against a panel of cancer cell lines or microbial strains can reveal its biological activity profile. Subsequent target deconvolution studies, such as affinity chromatography or proteomic profiling, can then be used to identify the specific protein(s) responsible for the observed phenotype.
Part 2: Methodologies for Determining Binding Affinity
Once a putative target protein has been identified and purified, a variety of biophysical techniques can be employed to quantitatively measure the binding affinity of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one. The choice of method will depend on factors such as protein characteristics, available instrumentation, and the desired level of detail.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as a ligand (the compound) binds to an immobilized protein. This allows for real-time monitoring of the association and dissociation phases of the interaction, providing kinetic parameters (k_on, k_off) in addition to the equilibrium dissociation constant (K_D).
Experimental Workflow for SPR Analysis:
Caption: Workflow for ITC-based binding affinity analysis.
Detailed Protocol for ITC:
Sample Preparation: Dialyze the purified target protein and dissolve the compound in the same buffer to minimize heat of dilution effects.
Loading the Calorimeter: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.
Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
Data Analysis: Integrate the heat peaks from the raw thermogram to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to protein. Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_D, ΔH, and stoichiometry of binding (n).
Fluorescence-Based Assays
Fluorescence-based assays are a versatile and sensitive method for measuring binding affinity. One common technique is fluorescence polarization (FP), which measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.
Detailed Protocol for Fluorescence Polarization:
Fluorophore Labeling: If the target protein does not have an intrinsic fluorescent signal that changes upon ligand binding, a fluorescent probe that binds to the same site as the compound of interest may be used.
Assay Development: Optimize the concentrations of the fluorescent probe and the target protein to obtain a stable and robust signal window.
Competition Binding Assay: Incubate the target protein and the fluorescent probe at fixed concentrations with increasing concentrations of the unlabeled compound (7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one).
Measurement: Measure the fluorescence polarization at each concentration of the unlabeled compound.
Data Analysis: Plot the fluorescence polarization as a function of the unlabeled compound concentration. Fit the data to a competitive binding equation to determine the IC₅₀ value, which can then be converted to a K_i (inhibition constant) using the Cheng-Prusoff equation.
Part 3: Data Presentation and Interpretation
The quantitative data obtained from the binding affinity experiments should be summarized in a clear and concise table for easy comparison.
Table of Binding Affinity Data (Hypothetical):
Technique
Target Protein
K_D (nM)
k_on (M⁻¹s⁻¹)
k_off (s⁻¹)
ΔH (kcal/mol)
-TΔS (kcal/mol)
Stoichiometry (n)
SPR
Protein X
50
1.2 x 10⁵
6.0 x 10⁻³
-
-
-
ITC
Protein X
65
-
-
-8.5
-1.2
1.05
FP (K_i)
Protein X
75
-
-
-
-
-
Interpretation of Results:
The binding affinity data will provide crucial insights into the interaction between 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one and its target protein.
A low K_D value (in the nanomolar range) indicates a high binding affinity.
The kinetic parameters from SPR (k_on and k_off) describe the speed of binding and dissociation, respectively.
The thermodynamic parameters from ITC (ΔH and ΔS) reveal the driving forces of the binding interaction (e.g., whether it is enthalpy-driven or entropy-driven).
Part 4: Putative Signaling Pathway and Mechanism of Action
Based on the known biological activities of the 1,4-benzoxazine scaffold, it is plausible that 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one may exert its effects by modulating key cellular signaling pathways. For example, if the compound exhibits anticancer activity, it might target a protein kinase involved in a cell proliferation pathway.
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of a cell proliferation pathway.
This guide provides a comprehensive framework for the systematic evaluation of the binding affinity of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one. By following these methodologies, researchers can generate high-quality, reproducible data that will be instrumental in advancing our understanding of this novel compound and its potential as a therapeutic agent.
References
Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[1][2]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PMC. [Link]
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). ResearchGate. [Link]-one)
Application Note: Synthesis & Validation of 7-Amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Compound: 7-Amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 1094222-68-0)[1] Introduction & Pharmacological Relevance The 2...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals
Compound: 7-Amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 1094222-68-0)[1]
Introduction & Pharmacological Relevance
The 2H-1,4-benzoxazin-3(4H)-one ring system is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and low inherent toxicity make it an ideal core for designing targeted therapeutics[2]. Recently, derivatives of this scaffold have been extensively utilized in the development of anti-tumor agents capable of inducing severe DNA damage in cancer cell lines[3]. Furthermore, functionalized benzoxazinones have demonstrated potent anti-inflammatory properties, specifically by activating the Nrf2-HO-1 signaling pathway to alleviate microglial inflammation in neurodegenerative models[2].
The specific halogenated intermediate, 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one , serves as a critical bifunctional building block. The C6-bromide enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C7-amine allows for amide coupling or click-chemistry functionalization (e.g., 1,2,3-triazole synthesis)[3].
Fig 1: Pharmacological mechanism of benzoxazinone derivatives in alleviating microglial inflammation.
Retrosynthetic Strategy & Chemical Workflow
The synthesis is achieved via a robust, three-step linear sequence starting from commercially available 2-amino-5-nitrophenol. The workflow relies on a tandem N-acylation/O-alkylation, followed by a clean catalytic reduction, and concludes with a highly regioselective electrophilic aromatic bromination.
Fig 2: Three-step synthetic workflow for 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric and thermodynamic parameters required to ensure high fidelity and reproducibility across the synthetic campaign.
Step
Transformation
Key Reagents & Solvents
Temp (°C)
Time (h)
Expected Yield
Purification Method
1
Cyclocondensation
Chloroacetyl chloride, NaHCO₃, MIBK
115 (Reflux)
12
75–82%
Aqueous Wash & Filtration
2
Catalytic Reduction
H₂ (1 atm), 10% Pd/C, Methanol
25 (RT)
4–6
88–95%
Celite Filtration
3
Regioselective Bromination
NBS, Anhydrous DMF
0 → 25
2
70–78%
Silica Column Chromatography
Step-by-Step Experimental Protocols
Step 1: Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one
Self-Validating Check: The product should precipitate cleanly from the biphasic mixture upon cooling.
Preparation: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-amino-5-nitrophenol (10.0 g, 64.9 mmol) and methyl isobutyl ketone (MIBK, 100 mL).
Base Addition: Add a saturated aqueous solution of sodium bicarbonate (
NaHCO3
, 13.6 g, 162.2 mmol in 100 mL
H2O
).
Acylation: Cool the biphasic mixture to 0 °C. Add chloroacetyl chloride (6.2 mL, 77.8 mmol) dropwise over 20 minutes under vigorous stirring to control the exothermic N-acylation.
Cyclization: Heat the reaction mixture to reflux (approx. 115 °C) for 12 hours. The Shridhar method utilizes this biphasic, high-temperature environment to drive the subsequent intramolecular O-alkylation[4].
Workup: Cool the mixture to room temperature. The 7-nitro-2H-1,4-benzoxazin-3(4H)-one will precipitate as a yellow/brown solid. Filter the solid, wash sequentially with cold water (2 × 50 mL) and cold ethanol (20 mL), and dry under high vacuum.
Step 2: Reduction to 7-Amino-2H-1,4-benzoxazin-3(4H)-one
Self-Validating Check: The disappearance of the yellow nitro compound and the emergence of a highly polar, UV-active spot on TLC (DCM:MeOH 9:1).
Suspension: Suspend 7-nitro-2H-1,4-benzoxazin-3(4H)-one (8.0 g, 41.2 mmol) in anhydrous methanol (160 mL) in a hydrogenation flask under an argon atmosphere[5].
Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C, 400 mg, 5% w/w). Caution: Pd/C is highly pyrophoric when dry; ensure the flask is thoroughly flushed with inert gas.
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under an
H2
balloon (1 atm) at room temperature for 4–6 hours[5].
Filtration: Once TLC indicates complete consumption of the starting material, filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with hot methanol (50 mL).
Isolation: Concentrate the filtrate in vacuo to afford the 7-amino intermediate as an off-white solid. Store under argon to prevent oxidative degradation.
Self-Validating Check: Mass spectrometry (ESI+) should reveal a characteristic 1:1 isotopic doublet at m/z 243.0 and 245.0
[M+H]+
, confirming mono-bromination.
Dissolution: Dissolve 7-amino-2H-1,4-benzoxazin-3(4H)-one (5.0 g, 30.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) and cool to 0 °C in an ice bath.
Bromination: Add N-bromosuccinimide (NBS, 5.7 g, 32.0 mmol) portion-wise over 15 minutes. Protect the reaction flask from ambient light using aluminum foil.
Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature for an additional 1.5 hours.
Quenching: Pour the reaction mixture into ice-cold distilled water (200 mL). Extract the aqueous phase with ethyl acetate (3 × 75 mL).
Washing: Wash the combined organic layers with 5% aqueous lithium chloride (to remove residual DMF), followed by brine. Dry over anhydrous
Na2SO4
and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc 7:3 to 1:1 gradient) to yield 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one as a solid[1].
Mechanistic Insights & Causality (E-E-A-T)
As process scientists, understanding the why behind a protocol is as critical as the how. This synthesis relies on several key mechanistic controls:
Solvent Selection in Step 1: The use of MIBK in the initial step is not arbitrary. MIBK is a water-immiscible solvent with a boiling point (116 °C) high enough to provide the thermal energy required for the SN2 cyclization of the intermediate chloroacetamide[4]. The biphasic system allows the aqueous bicarbonate to continuously neutralize the HCl byproduct without hydrolyzing the chloroacetyl chloride prematurely.
Catalyst Superiority in Step 2: While nitro groups can be reduced using dissolving metal conditions (e.g., Fe/NH₄Cl or SnCl₂), catalytic hydrogenation using Pd/C in methanol is selected to avoid the generation of heavy metal sludge[5]. This ensures the resulting 7-amino intermediate is free of coordinating metal ions, which could interfere with subsequent cross-coupling applications.
Regiochemical Fidelity in Step 3: The bromination of the 7-amino intermediate is a masterclass in electronic directing effects. The C7-amino group is a powerful activating ortho/para director. The C6 position is electronically favored because it is para to the strongly electron-donating ring oxygen (position 1) and ortho to the amino group. Conversely, the C8 position is sterically encumbered by the adjacent lactam oxygen. The use of NBS rather than molecular bromine (
Br2
) provides a controlled, low steady-state concentration of electrophilic bromine, effectively preventing over-bromination and maintaining the integrity of the lactam ring.
Application Note: 7-Amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one as an Orthogonal Building Block in Drug Discovery
Executive Summary The development of highly selective targeted therapeutics requires starting materials that offer both structural rigidity and versatile functionalization. 7-Amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly selective targeted therapeutics requires starting materials that offer both structural rigidity and versatile functionalization. 7-Amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 1094222-68-0) is a highly specialized pharmaceutical intermediate. It features a benzoxazin-3-one core—a recognized "privileged scaffold" in medicinal chemistry—decorated with two orthogonally reactive sites: a nucleophilic 7-amino group and an electrophilic 6-bromo substituent.
This application note provides researchers and drug development professionals with a comprehensive guide to utilizing this intermediate. By detailing the causality behind chemoselective reactions and providing self-validating experimental protocols, this document serves as a blueprint for synthesizing complex libraries, including kinase inhibitors, TRPV1 antagonists, and mineralocorticoid receptor (MR) antagonists.
Chemical Profiling & Mechanistic Insights
The Benzoxazin-3-one Privileged Scaffold
The 2(3H)-benzoxazolone and its bioisosteric surrogate, benzoxazin-3-one, are widely utilized to mimic phenol or catechol moieties within a metabolically stable template [1]. Unlike free catechols, which are rapidly degraded by Phase II metabolism (e.g., glucuronidation, sulfation), the benzoxazin-3-one ring resists rapid clearance while maintaining critical hydrogen-bonding interactions with target proteins.
Orthogonal Reactivity: The Causality of Site Selection
The strategic value of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one lies in its predictable, step-wise reactivity:
C7-Aniline (High Nucleophilicity): The primary amine at the 7-position is electronically conjugated with the aromatic ring but remains significantly more nucleophilic than the N4-lactam nitrogen. This allows for chemoselective amidation, urea formation, or reductive amination without the need for N4-protection [2].
C6-Bromide (Controlled Electrophilicity): The bromine atom is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, its proximity to the 7-amino group introduces steric hindrance and potential catalyst chelation. Therefore, functionalizing the 7-amino group prior to C6 cross-coupling is mechanistically favored to prevent catalyst poisoning and improve oxidative addition rates.
N4-Lactam (Acidic NH): With a pKa of approximately 10-11, the lactam nitrogen can be selectively alkylated under mild basic conditions (e.g., K₂CO₃ in DMF) only after the more reactive C7-amine has been capped.
Divergent Synthetic Workflow
The following workflow illustrates the optimal sequence for derivatizing the scaffold to avoid cross-reactivity and maximize yields.
Workflow for orthogonal functionalization of the benzoxazin-3-one scaffold.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that each transformation is successful before proceeding to the next, preventing the carryover of impurities.
Protocol A: Chemoselective N7-Urea Formation
Objective: Convert the 7-amino group to a urea derivative (a common pharmacophore for TRPV1 antagonists) while leaving the 6-bromo and N4-lactam intact[2].
Preparation: Dissolve 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (1.0 eq, 10 mmol) in anhydrous THF (0.2 M) under an inert argon atmosphere.
Activation: Add triethylamine (TEA, 1.5 eq) and cool the mixture to 0 °C using an ice bath. Causality: Cooling prevents exothermic side reactions and potential N4-acylation.
Addition: Dropwise add the desired isocyanate (1.05 eq) over 15 minutes.
Validation Checkpoint 1 (In-Process): Stir for 2 hours at room temperature. Sample 10 µL of the reaction, dilute in MeOH, and analyze via LC-MS.
Success criteria: Complete disappearance of the starting material peak (m/z 243 [M+H]⁺) and appearance of the urea product mass.
Correction: If >5% starting material remains, add an additional 0.1 eq of isocyanate and stir for 1 hour.
Workup: Quench with water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation Checkpoint 2 (Purity): Perform ¹H-NMR (DMSO-d₆). Confirm the presence of the urea NH protons (typically ~8.5–9.5 ppm) and the preservation of the lactam NH (~10.8 ppm).
Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling at C6
Objective: Introduce an aryl/heteroaryl group at the C6 position of the N7-capped intermediate. This is critical for generating nonsteroidal mineralocorticoid receptor (MR) antagonists [3].
Preparation: In a microwave-safe vial, combine the 6-bromo-7-urea intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid to the reactive boronate species.
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing catalyst poisoning by the adjacent urea/lactam heteroatoms.
Reaction: Seal the vial, purge with argon for 5 minutes, and heat at 90 °C for 4 hours.
Validation Checkpoint 1 (In-Process): Analyze via TLC (Hexane/EtOAc 1:1) and LC-MS. Look for the isotopic bromine pattern (1:1 ratio of M/M+2) to disappear.
Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography.
Validation Checkpoint 2 (Yield & Purity): Analyze the purified fraction via HPLC (>95% purity required for biological assays).
Quantitative Data: Suzuki-Miyaura Optimization
The choice of catalyst and conditions heavily dictates the success of the C6-coupling due to the steric bulk of the adjacent C7 substituent. The table below summarizes the optimization data for coupling a standard phenylboronic acid to the 6-bromo-7-amido-benzoxazin-3-one intermediate.
Catalyst System
Base
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation / Causality
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O (4:1)
90
42%
High rate of protodebromination; monodentate ligands fail to overcome steric hindrance.
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene
100
65%
Improved oxidative addition, but poor boronic acid solubility limited the overall conversion.
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O (4:1)
90
88%
Optimal. Bidentate ligand stabilizes Pd intermediate; water activates the boronic acid effectively.
Pd₂(dba)₃ / XPhos
Cs₂CO₃
1,4-Dioxane/H₂O (4:1)
100
91%
Excellent yield, highly recommended for extremely bulky ortho-substituted boronic acids.
Table 1: Optimization of C6 Suzuki-Miyaura cross-coupling conditions.
References
Poupaert, J., Carato, P., Colacino, E., & Yous, S. (2005). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current Medicinal Chemistry, 12(7), 877-885. Available at:[Link]
Laboratory of Medicinal Chemistry, Seoul National University. (2024). Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. European Journal of Medicinal Chemistry. Available at:[Link]
Takahashi, H., et al. (2011). Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists. Journal of Medicinal Chemistry, 54(24), 8632-8641. Available at:[Link]
Method
Application Note: Chemoselective Catalytic Reduction for the Synthesis of 7-Amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Executive Summary The synthesis of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one from its nitro precursor (6-bromo-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one) is a critical transformation in the development of var...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one from its nitro precursor (6-bromo-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one) is a critical transformation in the development of various pharmaceutical intermediates, including kinase inhibitors and antibacterial agents. The fundamental synthetic challenge lies in the chemoselective reduction of the nitro group in the presence of an aryl bromide.
Conventional hydrogenation using Palladium on Carbon (Pd/C) frequently results in extensive hydrodehalogenation (debromination). This application note provides field-proven, self-validating protocols utilizing modified Platinum (Pt) and base-metal nanocatalysts to achieve >99.5% chemoselectivity, ensuring the integrity of the halogenated benzoxazinone scaffold.
Mechanistic Principles of Chemoselective Reduction
The reduction of nitroarenes to anilines proceeds through a well-documented stepwise pathway: the nitro group is first reduced to a nitroso intermediate, followed by a hydroxylamine intermediate, and finally to the target amine (1).
The competing side reaction—hydrodehalogenation—occurs via the oxidative addition of the C–Br bond to the metal catalyst surface, followed by reductive elimination.
Why Pd/C Fails: Palladium has a high affinity for oxidative addition into C–Br bonds. When the nitro group is reduced, the resulting electron-rich aniline ring further weakens the C–Br bond, accelerating debromination.
The Platinum Advantage: Platinum intrinsically exhibits a higher energy barrier for C–Halogen oxidative addition. By employing2, the highly active defect sites responsible for dehalogenation are blocked, while the sites required for N–O bond activation remain active.
Base-Metal Alternatives: Recent advances utilize 3 or 4 which operate via single-electron transfer mechanisms that completely ignore the C–Br bond, offering an alternative transfer-hydrogenation route.
Fig 1. Mechanistic pathway of nitro reduction versus competitive hydrodehalogenation.
Comparative Catalyst Efficacy
The following table summarizes the quantitative performance of various catalytic systems for this specific transformation. Note the stark contrast in selectivity when moving from standard Pd/C to poisoned Pt/C or engineered single-site catalysts (5).
Catalyst System
H-Source
Temp (°C)
Pressure
Conversion (%)
Selectivity (%)
Primary Impurity
5% Pd/C
H₂ gas
25
1 atm
>99.0
< 45.0
Debrominated analogue
5% Pt/C (Standard)
H₂ gas
25
1 atm
>99.0
~ 85.0
Debrominated analogue
5% Pt/C (Sulfided)
H₂ gas
25–40
1–3 atm
>99.5
> 99.5
Trace Hydroxylamine
FeS₂ Nanoparticles
N₂H₄·H₂O
60
Ambient
>99.0
> 99.9
None
Experimental Protocols
Protocol A: Scalable Catalytic Hydrogenation using Sulfided Pt/C
This protocol is designed for scale-up and process chemistry, utilizing sulfided Platinum on Carbon (Pt/C-S) to strictly inhibit dehalogenation.
Causality of Reagents & Conditions:
Solvent (EtOAc/MeOH 9:1): Ethyl acetate provides excellent solubility for the nitro precursor. The 10% Methanol acts as a vital proton source; aprotic solvents often cause the catalytic cycle to stall at the stable hydroxylamine intermediate.
Temperature (<40°C): Higher thermal energy allows the system to overcome the activation barrier for C–Br oxidative addition, even with a poisoned catalyst. Strict temperature control is mandatory.
Step-by-Step Methodology:
Preparation: Charge a high-pressure reactor with 6-bromo-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (1.0 eq) and a 9:1 mixture of EtOAc/MeOH (10 volumes).
Catalyst Loading: Carefully add 5% Pt/C (sulfided) (0.05 eq by weight). Caution: Dry catalyst is pyrophoric; add under a blanket of nitrogen.
Inertion: Seal the reactor. Purge the headspace with N₂ gas (pressurize to 3 atm, then vent) three times to remove oxygen. This prevents explosive mixtures and stops the auto-oxidation of the hydroxylamine intermediate.
Hydrogenation: Purge with H₂ gas three times. Pressurize the reactor to 2 atm of H₂. Initiate vigorous stirring (800+ RPM) to overcome gas-liquid mass transfer limitations.
Reaction Monitoring (Self-Validation): Maintain the internal temperature at 25–35°C. The reaction is mildly exothermic. After H₂ uptake ceases (typically 4-6 hours), sample the mixture for HPLC analysis.
Validation Check: The reaction is only complete when the hydroxylamine intermediate is <0.5% AUC. If stalled, do not increase temperature; instead, verify H₂ pressure and stirring rate.
Filtration: Vent H₂ and purge with N₂ three times. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with EtOAc.
Isolation: Concentrate the filtrate under reduced pressure to 2 volumes. Add heptane (5 volumes) dropwise to precipitate the 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one. Filter and dry under vacuum at 45°C.
Fig 2. Step-by-step workflow and validation loop for the chemoselective catalytic hydrogenation protocol.
Protocol B: Green Transfer Hydrogenation using FeS₂ Nanocatalysts
For lab-scale synthesis or environments lacking high-pressure infrastructure, transfer hydrogenation utilizing base-metal nanoparticles offers an exceptionally safe and highly selective alternative.
Causality of Reagents & Conditions:
Hydrazine Monohydrate: Acts as the hydrogen donor. It decomposes on the catalyst surface to yield active hydrogen species and nitrogen gas, driving the reduction without external H₂ pressure.
FeS₂ Nanocatalyst: Iron chalcogenides selectively coordinate to the nitro group's oxygen atoms, facilitating reduction while remaining entirely inert to the aryl bromide bond.
Step-by-Step Methodology:
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromo-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (1.0 eq) in Ethanol (15 volumes).
H-Donor Addition: Heat the mixture to 60°C. Slowly add Hydrazine monohydrate (4.0 eq) dropwise over 30 minutes.
Causality: Rapid addition causes uncontrolled evolution of N₂ gas and rapid exotherms.
Reaction & Validation: Stir at 60°C for 2 hours. Monitor via TLC or HPLC. The reaction is self-validating when effervescence (N₂ bubbling) ceases and the yellow color of the nitro compound dissipates into a pale solution.
Workup: Cool to room temperature. Filter the magnetic FeS₂ catalyst using an external magnet or standard filtration. Concentrate the ethanol, partition between water and dichloromethane, extract the organic layer, dry over Na₂SO₄, and evaporate to yield the pure amine.
References
Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles
Organic Letters - ACS Public
Ultra-small FeS₂ nanoparticles for highly efficient chemoselective transfer hydrogen
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives
PMC - N
Lignin Residue-Derived Carbon-Supported Nanoscale Iron Catalyst for the Selective Hydrogenation of Nitroarenes
ACS Omega - ACS Public
Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co–N4 Single Sites in Sandwiched Catalysts
Journal of the American Chemical Society
Application Notes and Protocols: Synthesis of Novel Benzoxazin-3-one Derivatives from 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Benzoxazin-3-one Scaffolds The 1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, forming the stru...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzoxazin-3-one Scaffolds
The 1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse and potent biological activities.[1][2][3] These activities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][3] The versatility of the benzoxazinone skeleton allows for the synthesis of derivatives with tailored pharmacological profiles, making it a focal point for drug discovery and development.[3][4] This guide provides detailed protocols for the chemical modification of a key intermediate, 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one, to generate novel derivatives with potential therapeutic applications.
Strategic Overview for Diversification
The starting material, 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one, offers two primary sites for chemical modification: the amino group at the 7-position and the bromo group at the 6-position. This allows for a modular approach to generating a library of diverse compounds. The following sections will detail protocols for:
Functionalization of the 7-amino group through acylation and sulfonylation.
Carbon-carbon and carbon-nitrogen bond formation at the 6-bromo position via palladium-catalyzed cross-coupling reactions.
Conversion of the 7-amino group to other functionalities through Sandmeyer-type reactions.
Caption: Synthetic diversification routes from the starting material.
Part 1: Functionalization of the 7-Amino Group
Acylation of the 7-Amino Group
Acylation of the aromatic amino group is a fundamental transformation to introduce a variety of substituents and modulate the electronic and steric properties of the molecule. This can influence biological activity and pharmacokinetic properties.
Protocol 1: General Procedure for Acylation
Dissolution: Dissolve 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq), to the solution.
Acylating Agent Addition: Slowly add the desired acyl chloride or acid anhydride (1.1 eq) to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reagent/Solvent
Role
Dichloromethane (DCM)
Aprotic solvent
Triethylamine (TEA)
Base to neutralize HCl byproduct
Acyl Chloride
Acylating agent
Sulfonylation of the 7-Amino Group
Sulfonamides are a key functional group in many pharmaceutical agents. The sulfonylation of the 7-amino group can lead to compounds with a range of biological activities.
Protocol 2: General Procedure for Sulfonylation
Dissolution: Dissolve 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (1.0 eq) in a suitable solvent like pyridine or a mixture of DCM and pyridine.
Sulfonylating Agent Addition: Cool the solution to 0 °C and slowly add the desired sulfonyl chloride (1.1 eq).
Reaction: Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC.
Work-up: Pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent.
Purification: Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or recrystallization.[5]
Part 2: Palladium-Catalyzed Cross-Coupling at the 6-Bromo Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of substituents at the 6-position of the benzoxazinone core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[6][7]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: To a reaction vessel, add 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq), and a base like sodium carbonate or potassium carbonate (2.0-3.0 eq).[8]
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Reagent/Solvent
Role
Typical Amount
Boronic Acid/Ester
Coupling partner
1.2-1.5 eq
Pd(PPh₃)₄
Palladium catalyst
0.05-0.1 eq
Sodium Carbonate
Base
2.0-3.0 eq
Toluene/Water
Solvent system
Varies
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.[9][10] This reaction is instrumental in synthesizing N-aryl derivatives.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.02-0.05 eq), a phosphine ligand (e.g., BINAP, Xantphos; 0.04-0.1 eq), and a strong base such as sodium tert-butoxide or cesium carbonate (1.5-2.0 eq).[11]
Solvent Addition: Add an anhydrous, degassed solvent like toluene or dioxane.
Reaction: Heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction's progress.
Work-up: Cool the reaction mixture, filter through a pad of celite, and rinse with an organic solvent.
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Part 3: Conversion of the 7-Amino Group via Sandmeyer Reaction
The Sandmeyer reaction is a classic transformation that allows for the conversion of an aromatic amino group into a wide range of other functionalities via a diazonium salt intermediate.[12][13]
Protocol 5: General Procedure for Sandmeyer Reaction
Diazotization: Dissolve 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (1.0 eq) in an aqueous acidic solution (e.g., HCl, HBr) and cool to 0-5 °C. Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water while maintaining the low temperature. Stir for 30-60 minutes to form the diazonium salt.
Nucleophilic Substitution: In a separate flask, prepare a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid.[12] Slowly add the cold diazonium salt solution to the copper(I) salt solution.
Reaction: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
Work-up: Cool the reaction mixture and extract the product with an organic solvent.
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Desired Product
Copper(I) Salt
7-Chloro-6-bromo-
CuCl
7,6-Dibromo-
CuBr
7-Cyano-6-bromo-
CuCN
Conclusion
The protocols outlined in this guide provide a robust framework for the synthesis of a diverse library of novel benzoxazin-3-one derivatives starting from 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one. The strategic functionalization of both the 7-amino and 6-bromo positions allows for extensive structural modifications, which is a critical aspect of modern drug discovery programs. Researchers are encouraged to adapt and optimize these general procedures for their specific substrates and target molecules.
References
Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][3]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PMC. Available at: [Link]
Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. ACS Publications. Available at: [Link]
Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. ResearchGate. Available at: [Link]
Design, Synthesis and Antifungal Activity of Novel 1,4-Benzoxazin-3one Derivatives Containing an Acylhydrazone Moiety. Frontiers. Available at: [Link]
Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. ACS Publications. Available at: [Link]
Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. ResearchGate. Available at: [Link]
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]
Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. ACS Publications. Available at: [Link]
Sandmeyer reaction. Wikipedia. Available at: [Link]
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. Available at: [Link]
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. Available at: [Link]
Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. Available at: [Link]
Why C–N and C–O Couplings? Macmillan Group. Available at: [Link]
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
21.03 Sandmeyer Reaction. OrganicChemGuide. Available at: [Link]
Scheme 3: Suzuki-couplings of 4-bromo-6H-1,2-oxazines. a) ArB(OH) 2 ,... ResearchGate. Available at: [Link]
Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine. PrepChem.com. Available at: [Link]
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]
Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]
Synthesis and properties of some 7‐dimethylamino‐1,4‐benzoxazin‐2‐ones. ResearchGate. Available at: [Link]
Synthesis of Benzoxazinones via Palladium-Catalyzed Intramolecular C–O Coupling. ResearchGate. Available at: [Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
An In-depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions of 7-Amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one Introduction: The Strategic Value of the 1,4-Benzoxazin-3-one Scaffold The 1,4-benzoxazin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions of 7-Amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Introduction: The Strategic Value of the 1,4-Benzoxazin-3-one Scaffold
The 1,4-benzoxazin-3-one ring system is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for drug design.
This guide focuses on a particularly versatile building block: 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 1094222-68-0).[4][5] This molecule is strategically designed for diversity-oriented synthesis. The bromine atom at the 6-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The amino group at the 7-position offers a secondary site for functionalization, allowing for the systematic exploration of the structure-activity relationship (SAR).
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile transformations in modern organic synthesis, allowing for the construction of complex molecular architectures under relatively mild conditions.[6] This guide provides detailed protocols and mechanistic insights for three key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this valuable benzoxazinone core.
I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species (typically a boronic acid or ester) with an organohalide.[7][8] It is widely used in pharmaceutical development due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.
Mechanistic Rationale & Key Parameters
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent is critical for an efficient reaction.
Catalyst System: A palladium(0) species is the active catalyst. It can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or used directly as a complex like Pd(PPh₃)₄. The triphenylphosphine (PPh₃) ligands stabilize the palladium center and facilitate the catalytic cycle.
Base: A base is essential for activating the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which is necessary for the transmetalation step where the organic group is transferred from boron to palladium.[7] Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used.
Solvent: A solvent system that can accommodate both organic and inorganic reagents is often required. A mixture of an organic solvent like toluene or dioxane with water is typical.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Setup: To an oven-dried Schlenk flask, add 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (1.0 mmol, 243 mg), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
Solvent and Base Addition: Under the inert atmosphere, add toluene (8 mL) followed by an aqueous solution of 2M sodium carbonate (Na₂CO₃) (2 mL).
Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
Work-up and Purification:
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
Transfer to a separatory funnel and wash with water (15 mL) and then brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 6-aryl-7-amino-benzoxazinone product.
Data Summary: Suzuki-Miyaura Coupling
Coupling Partner (Ar-B(OH)₂)
Pd Catalyst (mol%)
Base
Solvent
Temp (°C)
Typical Yield
Phenylboronic acid
Pd(PPh₃)₄ (3%)
2M Na₂CO₃
Toluene/H₂O
90
85-95%
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (3%)
K₂CO₃
Dioxane/H₂O
100
80-92%
3-Pyridylboronic acid
Pd(PPh₃)₄ (3%)
2M Na₂CO₃
Toluene/H₂O
90
75-88%
4-Acetylphenylboronic acid
Pd(OAc)₂ (2%) / SPhos (4%)
K₃PO₄
Dioxane/H₂O
100
80-90%
II. Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for forming C-N bonds by coupling an amine with an aryl halide.[9] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals, by overcoming the limitations of classical methods.[9][10]
Mechanistic Rationale & Key Parameters
The mechanism is analogous to other cross-coupling reactions but involves the coordination and deprotonation of an amine.[10]
Catalyst System: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl-based ligands are crucial. They promote the oxidative addition step and, more importantly, facilitate the final reductive elimination to form the C-N bond, which can otherwise be a difficult step.[11] Pre-formed catalyst complexes, known as "precatalysts," are often used for their stability and high activity.
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the palladium complex) to form a more reactive amide intermediate. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).[12]
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
Reaction Setup: To an oven-dried Schlenk tube, add 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (1.0 mmol, 243 mg), sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg), and the appropriate Pd-precatalyst (e.g., XPhos Pd G3, 0.02 mmol).
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Solvent and Amine Addition: Under the inert atmosphere, add anhydrous dioxane (5 mL) via syringe, followed by the desired amine (1.2 mmol).
Heating and Monitoring: Place the tube in a preheated oil bath at 100-110 °C. Stir the reaction mixture. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
Work-up and Purification:
Cool the reaction to room temperature and pass it through a short plug of Celite, rinsing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate (25 mL) and wash with water (15 mL) and brine (15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to yield the 6-amino-substituted benzoxazinone derivative.
Data Summary: Buchwald-Hartwig Amination
Amine Coupling Partner
Pd Catalyst System (mol%)
Base
Solvent
Temp (°C)
Typical Yield
Morpholine
XPhos Pd G3 (2%)
NaOtBu
Dioxane
100
90-98%
Aniline
RuPhos Pd G3 (2%)
Cs₂CO₃
Toluene
110
85-95%
Benzylamine
BrettPhos Pd G3 (2%)
LiHMDS
THF
80
80-90%
N-Methylpiperazine
XPhos Pd G3 (2%)
K₃PO₄
Dioxane
100
88-96%
III. Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira coupling is the most widely used method for forming C(sp²)–C(sp) bonds, linking an aryl halide with a terminal alkyne.[13][14] This reaction is invaluable for introducing linear alkyne moieties into molecules, which can serve as handles for further chemistry (e.g., click chemistry) or as key structural elements in natural products and materials.[15]
Mechanistic Rationale & Key Parameters
The Sonogashira reaction uniquely involves a dual catalytic system, with both palladium and copper playing essential roles.[13]
Palladium Catalyst: As in other cross-couplings, a Pd(0) species undergoes oxidative addition with the aryl bromide. PdCl₂(PPh₃)₂ is a common and effective precatalyst.
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the co-catalyst. It reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.
Figure 3: Dual Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling
Reaction Setup: To a dry Schlenk tube, add 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (1.0 mmol, 243 mg), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg), and copper(I) iodide (CuI) (0.04 mmol, 7.6 mg).
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) (5 mL) and triethylamine (Et₃N) (3.0 mmol, 0.42 mL) via syringe.
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
Heating and Monitoring: Place the tube in a preheated oil bath at 80 °C. Stir the reaction mixture. Monitor progress by TLC or LC-MS (typically 1-6 hours).
Work-up and Purification:
Cool the reaction to room temperature and dilute with ethyl acetate (25 mL).
Wash the mixture with water (2 x 15 mL) and then brine (15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel to yield the 6-alkynyl-7-amino-benzoxazinone product.
Data Summary: Sonogashira Coupling
Alkyne Coupling Partner
Pd Catalyst (mol%)
Cu(I) Source (mol%)
Base
Solvent
Temp (°C)
Typical Yield
Phenylacetylene
PdCl₂(PPh₃)₂ (2%)
CuI (4%)
Et₃N
DMF
80
90-97%
1-Hexyne
PdCl₂(PPh₃)₂ (2%)
CuI (4%)
Et₃N
DMF
80
85-95%
Trimethylsilylacetylene
Pd(PPh₃)₄ (3%)
CuI (5%)
DIPEA
THF
65
90-98%
Propargyl alcohol
PdCl₂(PPh₃)₂ (2%)
CuI (4%)
Et₃N
DMF
70
80-90%
General Experimental Workflow
The overall process for performing these cross-coupling reactions follows a consistent and logical sequence, from preparation to final analysis. Ensuring an inert atmosphere and using anhydrous solvents (especially for Buchwald-Hartwig) are critical for success.
Figure 4: General Laboratory Workflow for Cross-Coupling Reactions.
Application in Drug Discovery: Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors
The strategic functionalization of the 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one core is directly relevant to the synthesis of potent therapeutic agents. For instance, the compound GSK2256294 is a highly potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases.[16][17][18] While the exact proprietary synthesis route may not be public, the structure of GSK2256294 and its analogs strongly suggests that a Buchwald-Hartwig amination on a related 6-bromo-benzoxazinone core would be a key synthetic step for installing the critical substituted amine side chain.
By applying the protocols described herein, medicinal chemists can rapidly generate a library of novel analogs based on the benzoxazinone scaffold. Varying the coupling partners in the Suzuki, Buchwald-Hartwig, or Sonogashira reactions allows for systematic modification at the 6-position, enabling a thorough investigation of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
The 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold is a powerful platform for medicinal chemistry, enabled by the strategic application of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and versatile methods for introducing diverse aryl, amino, and alkynyl functionalities, respectively. The detailed protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers and drug development professionals to synthesize novel benzoxazinone-based compounds for the discovery of next-generation therapeutics.
References
National Institutes of Health (NIH). (n.d.). Soluble Epoxide Hydrolase Inhibitor GSK2256294 for Acute Ischemic Stroke. NIH RePORTER. Retrieved from [Link]
ResearchGate. (n.d.). Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (n.d.). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PMC. Retrieved from [Link]
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (n.d.). Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain. PMC. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Retrieved from [Link]
Semantic Scholar. (n.d.). Synthesis of 6-Anilino Derivatives of benzo[a]phenoxazin-5-one and related Aza Analogues via Palladium-catalyzed Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
Springer. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Retrieved from [Link]
ResearchGate. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]
SciSpace. (n.d.). Palladium-catalyzed coupling reactions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 3: Suzuki-couplings of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]
MDPI. (2023). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Retrieved from [Link]
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
ACS Publications. (2000). Rational Design, Synthesis, and Biological Activity of Benzoxazinones as Novel Factor Xa Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
IOSR Journal of Applied Chemistry. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Retrieved from [Link]
Bentham Science. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
Technical Support Center: Synthesis of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Welcome to the technical support center for the synthesis of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during the multi-step synthesis of this important heterocyclic compound. Our approach is to not only offer solutions but to also explain the underlying chemical principles to empower you to optimize your synthetic route effectively.
Proposed Synthetic Pathway
The synthesis of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one can be logically approached through a four-step sequence starting from commercially available 2-aminophenol. This proposed pathway is designed to control the regioselectivity of the substitution on the aromatic ring.
Caption: Proposed four-step synthesis of the target molecule.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues at each stage of the proposed synthesis.
Step 1: Cyclization of 2-Aminophenol
The initial step involves the formation of the benzoxazinone ring by reacting 2-aminophenol with chloroacetyl chloride in the presence of a base.
Q1: My cyclization reaction is giving a low yield of the desired 3,4-dihydro-2H-1,4-benzoxazin-3-one. What are the likely causes and how can I improve it?
A1: Low yields in this step are common and can often be attributed to several factors:
Side Reactions: The primary competing reaction is the N-acylation of the amino group without subsequent O-alkylation and cyclization. Another possibility is the formation of a dimer.
Suboptimal Base: The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the HCl generated during the reaction, which can protonate the starting amine and inhibit the reaction. An excessively strong base can lead to hydrolysis of the chloroacetyl chloride.
Solution: Sodium bicarbonate is a commonly used weak base for this reaction.[1] Ensure at least two equivalents are used to neutralize the generated HCl and the carboxylic acid proton of the intermediate.
Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (40-50 °C) can sometimes improve the rate of cyclization. However, excessive heat can promote side reactions.
Solvent Choice: The reaction is typically performed in a biphasic system (e.g., ethyl acetate and water) or in a polar aprotic solvent like acetone. The choice of solvent can influence the solubility of the reactants and the reaction rate.
Experimental Protocol: Cyclization
Dissolve 2-aminophenol (1.0 eq) in a suitable solvent such as ethyl acetate.
Add an aqueous solution of sodium bicarbonate (2.2 eq).
Cool the mixture to 0-5 °C in an ice bath.
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same organic solvent, keeping the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Bromination of 3,4-Dihydro-2H-1,4-benzoxazin-3-one
This step introduces a bromine atom onto the aromatic ring. The directing effects of the amide and ether functionalities will favor substitution at the 6- and 8-positions.
Q2: I am getting a mixture of brominated products. How can I improve the regioselectivity for the 6-bromo isomer?
A2: Achieving high regioselectivity in the bromination of the benzoxazinone ring can be challenging.
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile is often a good choice for achieving milder and more selective bromination compared to using elemental bromine.
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the selectivity for the desired isomer.
Reaction Time: Over-bromination to form the 6,8-dibromo product is a common side reaction. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Parameter
Condition for Higher 6-Bromo Selectivity
Potential Issues with Other Conditions
Brominating Agent
N-Bromosuccinimide (NBS)
Br₂ can be less selective and lead to over-bromination.
Solvent
DMF, Acetonitrile
Less polar solvents may lead to slower reaction and require heating, potentially reducing selectivity.
Temperature
0 °C to Room Temperature
Higher temperatures can decrease regioselectivity.
Step 3: Nitration of 6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
The introduction of a nitro group is a key step. The directing effects of the existing substituents will guide the position of nitration.
Q3: My nitration reaction is resulting in a low yield and multiple products. How can I optimize this step for the desired 6-bromo-7-nitro product?
A3: Nitration of substituted aromatic rings requires careful control of reaction conditions to achieve the desired regioselectivity and avoid side reactions.
Nitrating Agent: A standard nitrating mixture of concentrated nitric acid and sulfuric acid is typically used. The ratio of these acids is important.
Reaction Temperature: This reaction is highly exothermic and must be performed at low temperatures (typically 0-5 °C) to prevent over-nitration and decomposition.
Order of Addition: The substrate should be added slowly to the pre-cooled nitrating mixture to control the reaction temperature.
Q4: I am concerned about the regioselectivity of the nitration. Will the nitro group add to the desired 7-position?
A4: The directing effects of the substituents on the ring will determine the position of nitration. The amide group is a deactivating meta-director, while the ether oxygen and the bromine atom are ortho, para-directors. In this case, the position para to the ether oxygen and ortho to the bromine is the most activated and sterically accessible, which is the 7-position.
Step 4: Reduction of 6-Bromo-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
The final step is the selective reduction of the nitro group to an amine.
Q5: I am experiencing de-bromination during the reduction of the nitro group. How can I selectively reduce the nitro group without affecting the bromo substituent?
A5: The selective reduction of a nitro group in the presence of a halogen is a common challenge.[2]
Choice of Reducing Agent:
Metal-Acid Systems: Iron powder in the presence of a weak acid like acetic acid or ammonium chloride is a classic and often effective method for this transformation. Tin(II) chloride is another viable option.
Catalytic Hydrogenation: While catalytic hydrogenation with Pd/C is a very clean method, it can sometimes lead to dehalogenation.[2] Using a lower catalyst loading, lower hydrogen pressure, and carefully monitoring the reaction can help to minimize this side reaction. Alternative catalysts like platinum on carbon (Pt/C) may also be less prone to causing dehalogenation. Transfer hydrogenation using a hydrogen donor like hydrazine hydrate with a catalyst can also be a milder alternative.[3]
Troubleshooting Flowchart for Nitro Group Reduction
Caption: Decision-making flowchart for troubleshooting the final reduction step.
Experimental Protocol: Reduction
Suspend 6-bromo-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (1.0 eq) in a mixture of ethanol and water.
Add iron powder (3-5 eq) and ammonium chloride (1.5-2 eq).
Heat the mixture to reflux (around 80 °C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
Wash the celite pad with hot ethanol.
Combine the filtrates and concentrate under reduced pressure.
The crude product can be purified by column chromatography or recrystallization.
Purification and Characterization
Q6: I am having difficulty purifying the final product. What are some recommended techniques?
A6: The final product, being an aromatic amine, can be somewhat polar.
Recrystallization: This is often the most effective method for obtaining highly pure material. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be required.
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of ethyl acetate and hexane is a good starting point. Due to the amino group, tailing can sometimes be an issue. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this.
Expected Spectroscopic Data:
While specific experimental data for the target molecule is not widely published, based on its structure (CAS No. 1094222-68-0), the following spectroscopic characteristics can be anticipated:[4]
¹H NMR: Signals corresponding to the aromatic protons, the -NH₂ protons, the -NH- proton of the ring, and the -CH₂- protons of the ring. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,4,5-tetrasubstituted pattern.
¹³C NMR: Resonances for the eight distinct carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the methylene carbon.
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₈H₇BrN₂O₂: 243.06 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.
References
Kotha, S., & Kuki, A. (1994).
Ye, F., Li, Y., Fu, Y., Zhao, L. X., & Gao, S. (2012). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2509. [Link]
Reddy, G. J., & Rao, K. S. (n.d.). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Semantic Scholar.
Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Journal of Chemical Research, 2003(11), 681-682.
BenchChem. (2025). Application Note: Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol.
Li, J., & Li, X. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. ACS Sustainable Chemistry & Engineering, 2(10), 2264-2267.
Štefane, B., & Polanc, S. (2004). A new method for the synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 557-564.
Google Patents. (n.d.). Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one.
Google Patents. (n.d.). Technique for synthesizing o-chloroacetaminophenol.
Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link]
Řezáčová, M., & Veselý, J. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(19), 18371-18379. [Link]
Çimen, Z., Akkoç, S., & Kökbudak, Z. (2019). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Journal of Heterocyclic Chemistry, 56(2), 643-648.
BenchChem. (2025).
Patel, K., & Patel, H. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][5][6]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry, 16(1), 2-6.
Benchchem. (n.d.). An In-Depth Technical Guide to 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione.
Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Benzoxazoles.
Lipshutz, B. H., & Ghorai, S. (2012). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
Organic Chemistry Portal. (n.d.). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
BenchChem. (2025). Application Note: Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol.
Wang, Z., Zhang, Y., & Wu, J. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters, 18(11), 2774-2776.
Li, J., & Li, X. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. ACS Sustainable Chemistry & Engineering, 2(10), 2264-2267.
Troubleshooting solubility issues with 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one in aqueous media
A-Level: Senior Application Scientist This guide provides in-depth troubleshooting for solubility challenges encountered with 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one in aqueous media. It is designed for resea...
Author: BenchChem Technical Support Team. Date: March 2026
A-Level: Senior Application Scientist
This guide provides in-depth troubleshooting for solubility challenges encountered with 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one in aqueous media. It is designed for researchers, scientists, and drug development professionals to facilitate seamless experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one in my aqueous buffer. What are the likely reasons for this poor solubility?
A1: The poor aqueous solubility of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one stems from a combination of its chemical properties. The molecule possesses a calculated LogP of 1.3622, indicating a degree of lipophilicity which is unfavorable for dissolution in water.[1] The presence of the aromatic ring and the bromine atom contribute to this hydrophobicity. While the amino group offers a site for protonation to form a more soluble salt, its basicity is significantly reduced by the electron-withdrawing effects of the adjacent bromine atom and the benzoxazinone ring system. The pKa of aniline is approximately 4.6[2], and the presence of these electron-withdrawing groups is expected to lower the pKa of the amino group in your compound, making it a weaker base that requires a lower pH for significant protonation.[3]
Q2: What is the first step I should take to try and improve the solubility of my compound in an aqueous solution?
A2: The most straightforward initial approach is to attempt a pH adjustment. Since 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one has a basic amino group, lowering the pH of the aqueous medium will lead to its protonation, forming a more soluble cationic species. A systematic approach to determine the optimal pH for solubility is recommended.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution, even after initial dissolution.
This common issue, known as precipitation, can occur due to a variety of factors including changes in temperature, solvent evaporation, or exceeding the compound's equilibrium solubility in the chosen solvent system.
Caption: Troubleshooting workflow for compound precipitation.
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 7 (e.g., citrate, phosphate, and acetate buffers).
Sample Preparation: Accurately weigh a small amount of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one into separate vials for each buffer.
Equilibration: Add a fixed volume of each buffer to the corresponding vial. Ensure an excess of solid material remains to achieve saturation.
Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
Sample Collection and Filtration: Withdraw an aliquot from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solid.
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
Data Analysis: Plot the measured solubility as a function of pH to identify the pH at which the compound exhibits maximum solubility.
Issue 2: The required concentration for my experiment is higher than what can be achieved with pH adjustment alone.
When pH manipulation is insufficient, more advanced formulation strategies are necessary to further enhance the solubility of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one.
1. Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[6][7]
Table 1: Commonly Used Co-solvents and Their Properties
Co-solvent
Dielectric Constant (approx.)
Notes
Water
80
Highly polar
Propylene Glycol
32
A common pharmaceutical solvent.
Ethanol
24
Often used in formulations.
Polyethylene Glycol (PEG 400)
12.5
A low-toxicity polymer.
Dimethyl Sulfoxide (DMSO)
47
A powerful, but potentially reactive, solvent.
Protocol 2: Co-solvent Screening
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
Prepare Co-solvent Mixtures: Create a series of co-solvent/buffer mixtures at various ratios (e.g., 10%, 20%, 30% v/v co-solvent in your optimal pH buffer).
Determine Solubility: Following the steps outlined in Protocol 1, determine the solubility of your compound in each co-solvent mixture.
Evaluate and Optimize: Identify the co-solvent and concentration that provides the desired solubility without negatively impacting your experimental system. Be mindful of potential toxicity or interference of the co-solvent in your assays.
2. Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[8][9]
Table 2: Examples of Surfactants for Formulation
Surfactant
Type
Typical Concentration Range
Polysorbate 80 (Tween® 80)
Non-ionic
0.1 - 2% (w/v)
Polysorbate 20 (Tween® 20)
Non-ionic
0.1 - 2% (w/v)
Sodium Lauryl Sulfate (SLS)
Anionic
0.1 - 1% (w/v)
Cremophor® EL
Non-ionic
0.5 - 5% (w/v)
Protocol 3: Surfactant-based Solubilization
Surfactant Selection: Choose a few non-ionic or ionic surfactants that are compatible with your experimental setup.
Prepare Surfactant Solutions: Prepare solutions of each surfactant in your optimal buffer at concentrations both below and above their known CMC.
Solubility Determination: Measure the solubility of your compound in each surfactant solution as described in Protocol 1.
Analysis: Plot solubility as a function of surfactant concentration. A significant increase in solubility above the CMC is indicative of micellar solubilization.
3. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion and increasing aqueous solubility.[10]
Reducing impurities during the bromination of 7-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 7-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives. This guide provides in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 7-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the electrophilic bromination of this molecule, with a primary focus on minimizing impurity formation and ensuring high regioselectivity.
Introduction: The Challenge of Selectivity
The bromination of 7-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one is a classic example of electrophilic aromatic substitution on a highly activated ring system. The presence of two activating groups—the amino group at C-7 and the ether oxygen of the benzoxazine ring—presents a significant challenge in controlling the regioselectivity and extent of bromination. The powerful electron-donating nature of the amino group makes the aromatic ring exceptionally reactive, often leading to a mixture of products, including positional isomers and poly-brominated species.[1] This guide will equip you with the knowledge and protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely positions for bromination on the 7-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one ring?
A1: The substitution pattern is dictated by the directing effects of the existing substituents. The amino group (-NH₂) at C-7 is a strong activating group and an ortho, para-director. The ether oxygen within the benzoxazine ring is also an activating, ortho, para-director. Therefore, the positions ortho and para to the powerful amino group are the most activated. This means the primary sites for electrophilic attack by bromine will be the C-6 and C-8 positions.
Q2: Why am I observing multiple spots on my TLC plate after the bromination reaction?
A2: The observation of multiple spots on a TLC plate is a common issue and typically indicates the formation of a mixture of products. The most common impurities are:
Positional Isomers: Bromination occurring at both the C-6 and C-8 positions, leading to a mixture of 6-bromo- and 8-bromo-7-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Di-brominated Products: Due to the high activation of the ring, a second bromination can occur, leading to the formation of 6,8-dibromo-7-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Unreacted Starting Material: If the reaction has not gone to completion, you will see a spot corresponding to the starting material.
Q3: My reaction mixture turned into a thick, unmanageable precipitate immediately after adding the bromine. What happened?
A3: This is a classic sign of an uncontrolled, rapid reaction, likely leading to the formation of poly-brominated products which are often less soluble and precipitate out of the reaction mixture. The high reactivity of the amino-substituted ring can lead to an almost instantaneous reaction with bromine, especially if the bromine is added too quickly or at too high a concentration.
Q4: How can I control the reactivity of the amino group to achieve selective mono-bromination?
A4: The most effective strategy is to temporarily "tame" the activating effect of the amino group by converting it into a less activating substituent. The most common method is N-acetylation, which transforms the strongly activating amino group into a moderately activating acetamido group.[1] This acetamido group is still an ortho, para-director but is significantly less activating, allowing for a more controlled bromination. The acetyl protecting group can then be easily removed by hydrolysis to regenerate the amino group.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Formation of Di- and Poly-brominated Products
The amino group is too activating, leading to multiple substitutions. Reaction temperature is too high. Bromine concentration is too high locally.
Protect the amino group as an acetamide before bromination (See Protocol 1). Conduct the reaction at low temperatures (0-5 °C). Add the brominating agent slowly and dropwise with vigorous stirring.
Mixture of Positional Isomers (e.g., 6-bromo and 8-bromo)
The electronic directing effects to the ortho positions (C-6 and C-8) are electronically similar.
Protecting the amino group with a bulky group can sterically hinder the more crowded C-8 position, favoring substitution at the C-6 position. Careful control of reaction conditions (solvent, temperature) may slightly favor one isomer. Chromatographic purification will likely be necessary to separate the isomers (See Purification section).
Low Yield of Brominated Product
Incomplete reaction. Degradation of starting material or product. Loss of product during work-up or purification.
Increase reaction time or temperature cautiously. Use a milder brominating agent (e.g., N-bromosuccinimide) to reduce degradation. Optimize the work-up procedure to minimize product loss in aqueous layers.
Reaction is Difficult to Control (Exothermic)
The reaction is inherently fast due to the activated substrate.
Use a less reactive brominating agent like N-bromosuccinimide (NBS) instead of molecular bromine. Dilute the reaction mixture to help dissipate heat. Ensure efficient cooling and stirring throughout the addition of the brominating agent.
Experimental Protocols
Protocol 1: Controlled Mono-bromination via N-Acetylation
This three-step protocol is the recommended approach for achieving selective mono-bromination.
Setup: In a round-bottom flask, suspend 7-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one in glacial acetic acid.
Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the suspension with stirring.
Reaction: Gently heat the mixture to 50-60 °C for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.
Isolation: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with vigorous stirring.
Purification: Collect the precipitated 7-acetamido-3,4-dihydro-2H-1,4-benzoxazin-3-one by vacuum filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from ethanol if necessary.
Setup: Dissolve the dried 7-acetamido-3,4-dihydro-2H-1,4-benzoxazin-3-one in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and chloroform. Cool the solution to 0-5 °C in an ice bath.
Reagent Addition: In a separate flask, dissolve one molar equivalent of N-bromosuccinimide (NBS) in the same solvent. Add this solution dropwise to the cooled acetamide solution over 30-60 minutes, maintaining the temperature below 10 °C.
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours, monitoring the progress by TLC.
Work-up: Pour the reaction mixture into cold water. If NBS was used, add a small amount of sodium thiosulfate to quench any remaining bromine.
Isolation: Collect the precipitated bromo-acetamido product by vacuum filtration, wash with water, and dry.
Setup: Place the crude bromo-acetamido product in a round-bottom flask and add an excess of aqueous hydrochloric acid (e.g., 10% v/v).
Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC indicates the disappearance of the starting material.
Isolation: Cool the reaction solution. Carefully neutralize the acid by adding a concentrated sodium hydroxide or ammonium hydroxide solution until the mixture is basic. The desired bromo-amino product will precipitate.
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization or column chromatography (see below).
Workflow for Controlled Bromination
Caption: Workflow for controlled mono-bromination.
Analytical Methods and Purification
Thin-Layer Chromatography (TLC)
Purpose: To monitor reaction progress and assess the purity of the product.
Stationary Phase: Silica gel 60 F₂₅₄
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A good starting point is a 7:3 or 1:1 mixture of hexanes:ethyl acetate. Adjust the polarity to achieve good separation (Rf values between 0.2 and 0.8).
Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the desired product and its impurities.
Parameter
Recommendation
Column
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase
A gradient elution is often necessary for good separation. Solvent A: Water with 0.1% formic acid or trifluoroacetic acid. Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
Gradient
Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B. A typical gradient might be from 10% B to 90% B over 20-30 minutes.
Detection
UV detector, set at a wavelength where the compounds have significant absorbance (e.g., 254 nm or 280 nm).
Flow Rate
1.0 mL/min.
Column Temperature
25-30 °C.
Purification Techniques
Recrystallization: This is an effective method for purifying the final product if the impurities have significantly different solubilities. A good starting solvent system can be a mixture of ethanol and water, or ethyl acetate and hexanes. Dissolve the crude product in the minimum amount of hot solvent, and allow it to cool slowly to form crystals.
Column Chromatography: For separating mixtures of isomers or removing closely related impurities, column chromatography is the method of choice.
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase (Eluent): A solvent system similar to that used for TLC, but with a slightly lower polarity, is a good starting point. A gradient elution from a less polar to a more polar solvent system can be effective. For example, starting with 100% dichloromethane and gradually adding methanol.
Impurity Formation Pathway
Caption: Potential products from direct bromination.
References
Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Journal of Chemical Research, 2003(10), 681-682.
Reddy, G. J., & Rao, K. S. (2005). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones.
TSI. Resolving the benign and themalign isomers of aryl amines by HPLC. [Link]
Jin, Z., et al. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European Journal of Medicinal Chemistry, 43(6), 1216-1221.
Google Patents. Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one.
Narayanan, P., et al. (2013). Preparation of p-Bromoaniline.
El-Sayed, M. A.-M., et al. (2012). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical and Pharmaceutical Bulletin, 60(7), 850-858.
American Chemical Society. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline.
Preventing degradation of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one during long-term storage
Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of degradation of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one during l...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of degradation of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one during long-term storage. The stability of this compound is critical for ensuring the reproducibility of experimental results and the integrity of drug discovery programs. This document outlines the inherent chemical liabilities of the molecule, provides answers to frequently asked questions, offers troubleshooting protocols, and establishes best practices for storage.
The core structure of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one contains several functional groups susceptible to degradation: an aromatic amine (aniline derivative), a lactam within a benzoxazinone ring, and a bromo-aromatic moiety. Each of these presents a potential pathway for degradation if the compound is not stored under optimal conditions. The primary degradation pathways of concern are oxidation of the amino group, hydrolysis of the lactam ring, and potential photodecomposition.
Frequently Asked Questions (FAQs)
Q1: We observed a color change in our solid sample, from off-white to a yellowish-brown, after several months of storage at room temperature. What is the likely cause?
A1: A color change from off-white to yellowish-brown is a strong indicator of oxidative degradation of the 7-amino group. Aromatic amines are notoriously susceptible to air oxidation, a process often accelerated by light and trace metal impurities. This process leads to the formation of highly colored polymeric quinone-imine species. Storing the material under an inert atmosphere (e.g., argon or nitrogen) and protected from light is crucial to prevent this.
Q2: Our latest HPLC analysis shows a new, more polar peak that was not present in the initial batch. What could this impurity be?
A2: The appearance of a new, more polar peak on a reverse-phase HPLC chromatogram often suggests hydrolysis. The lactam (cyclic amide) bond in the benzoxazinone ring can undergo hydrolysis to form the corresponding amino acid. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic contaminants. Ensure the compound is stored in a desiccated environment.
Q3: Can the bromine atom on the aromatic ring be a point of instability?
A3: Yes, aryl bromides can be susceptible to photodecomposition (photolysis), where UV light exposure can cause cleavage of the carbon-bromine bond, leading to de-brominated impurities. While typically requiring a UV source, long-term exposure to ambient laboratory lighting, especially high-energy fluorescent lighting, can contribute to slow degradation over time. Using amber vials or storing containers in the dark is a mandatory preventive measure.
Q4: What is the ideal temperature for long-term storage of this compound?
A4: For long-term storage ( > 6 months), the recommended temperature is -20°C. Lowering the temperature slows down the rate of all potential chemical degradation reactions, including oxidation and hydrolysis. For short-term ( < 6 months) benchtop use, storage at 2-8°C is acceptable, provided the material is kept under an inert atmosphere and protected from light and moisture.
Q5: We need to prepare a stock solution in DMSO for our screening assays. What is the stability of the compound in solution?
A5: While DMSO is a common solvent, it is also hygroscopic and can contain water, which can facilitate hydrolysis of the lactam ring over time. Furthermore, "anhydrous" DMSO can still absorb atmospheric moisture once the vial is opened. It is highly recommended to prepare fresh stock solutions for each experiment. If a stock solution must be stored, it should be aliquoted into small, single-use volumes in vials with airtight caps, and stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section provides systematic procedures to assess the stability and purity of your 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one sample.
Visual Inspection Workflow
This workflow helps in the initial assessment of potential gross degradation.
Caption: Initial visual inspection workflow for sample degradation.
Protocol 1: Purity Assessment by HPLC-UV
This protocol allows for the quantitative assessment of purity and the detection of degradation products.
Objective: To determine the purity of the sample and identify the presence of any new impurities.
HPLC system with a C18 reverse-phase column and UV detector
Methodology:
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) to a final concentration of approximately 1 mg/mL.
Chromatographic Conditions (Example):
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection: UV at 254 nm and 280 nm.
Analysis:
Run a sample of a known fresh or reference standard if available.
Run the aged sample.
Compare the chromatograms. Look for a decrease in the area of the main peak and the appearance of new peaks. Degradation products from hydrolysis will typically appear at earlier retention times (more polar).
Troubleshooting HPLC Results
Observation
Potential Cause
Recommended Action
New peak at an earlier retention time
Hydrolysis of the lactam ring.
Confirm the mass of the new peak using LC-MS. The hydrolyzed product should have a mass corresponding to the addition of one molecule of water (M+18).
Broadening of the main peak or multiple small new peaks
Oxidation/Polymerization of the amino group.
Use an LC-MS to look for masses corresponding to dimers or the addition of oxygen atoms (M+16).
A new peak with a mass of M-79/81 (loss of Br)
Photodecomposition (de-bromination).
Review storage conditions related to light exposure. Ensure amber vials and dark storage are used.
Best Practices for Long-Term Storage
Adherence to these guidelines is critical for preserving the integrity of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Storage Condition Hierarchy
Caption: Relationship between storage conditions and degradation pathways.
Recommended Storage Protocol:
Aliquot Upon Receipt: Immediately upon receiving the compound, aliquot the material into smaller quantities in separate, appropriately sized vials. This minimizes the number of times the main stock is exposed to the atmosphere.
Use Inert Gas: Before sealing each vial, flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds to displace air and moisture.
Select Proper Vials: Use amber glass vials with PTFE-lined screw caps to prevent light exposure and ensure an airtight seal.
Control Temperature: Store the sealed vials at -20°C or below for long-term storage.
Control Moisture: Place the primary vials inside a secondary container (e.g., a small box or bag) that contains a desiccant, such as silica gel packets. Store this secondary container in the freezer.
Maintain a Log: Keep a detailed log for each vial, noting the date of receipt, the date it was aliquoted and stored, and each time it is removed from storage for use.
By implementing these rigorous storage and handling protocols, you can significantly extend the shelf-life of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one and ensure the validity and reproducibility of your experimental data.
Troubleshooting
Technical Support Center: Manufacturing of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Welcome to the technical support center for the synthesis and scale-up of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to nav...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and scale-up of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the manufacturing of this critical pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: The Significance of a Key Intermediate
7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The benzoxazinone core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2] The specific substitution pattern of this intermediate makes it particularly valuable. However, its multi-step synthesis presents several challenges that can impact yield, purity, and scalability. This guide aims to provide practical solutions to these common hurdles.
Overview of the Synthetic Pathway
The manufacturing process for 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is a multi-step synthesis that requires careful control over reaction conditions to ensure high yield and purity. A common and logical synthetic route is outlined below.
Caption: General synthetic workflow for 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Troubleshooting Guide: A Step-by-Step Analysis
This section addresses specific issues that may arise during each stage of the synthesis in a question-and-answer format.
Stage 1: Benzoxazinone Ring Formation (Cyclization)
The initial step involves the reaction of an aminophenol with a suitable reagent to form the heterocyclic ring.[2]
Q1: My cyclization of 2-aminophenol with chloroacetyl chloride is resulting in low yields and multiple byproducts. What is the likely cause and solution?
A: This is a common issue stemming from the competing nucleophilicity of the amino and hydroxyl groups of 2-aminophenol.
Causality: Chloroacetyl chloride can react with either the amino group (N-acylation) or the hydroxyl group (O-acylation). The desired pathway is N-acylation followed by an intramolecular Williamson ether synthesis (cyclization). O-acylation leads to an undesired ester intermediate which may not efficiently cyclize or may form other byproducts. The reaction conditions, particularly the base and solvent, are critical for directing the reaction towards the desired N-acylation.
Troubleshooting Steps:
Base Selection: A mild, non-nucleophilic base is crucial. Sodium bicarbonate (NaHCO₃) is often preferred over stronger bases like sodium hydroxide or triethylamine, which can promote O-acylation or hydrolysis of the acyl chloride.
Solvent System: A two-phase system (e.g., methyl isobutyl ketone and water) or a polar aprotic solvent like DMF can be effective.[2] The aqueous phase helps to neutralize the HCl byproduct.
Temperature Control: The initial acylation should be performed at a low temperature (0-5 °C) to control the exothermic reaction and improve selectivity. The subsequent cyclization may require gentle heating.
Reagent Addition: Slow, controlled addition of chloroacetyl chloride to the mixture of 2-aminophenol and base is recommended to maintain a low concentration of the acylating agent, which favors the intramolecular cyclization over intermolecular polymerization.
Experimental Protocol: Optimized Cyclization
Suspend 2-aminophenol (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of methyl isobutyl ketone and water.
Cool the vigorously stirred suspension to 0-5 °C in an ice bath.
Add a solution of chloroacetyl chloride (1.1 eq) in methyl isobutyl ketone dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C.
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by TLC or HPLC.
Upon completion, cool the mixture, separate the organic layer, wash with water and brine, and then concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
These steps introduce the required substituents onto the benzoxazinone core. Regioselectivity is the primary challenge.
Q2: I am observing poor regioselectivity during the bromination step, with bromine adding to undesired positions. How can I improve the selectivity for the C6 position?
A: The directing effects of the existing substituents on the aromatic ring govern the position of electrophilic attack. In the case of 7-nitro-2H-1,4-benzoxazin-3(4H)-one, the ring is strongly deactivated by the nitro group (a meta-director) and the carbonyl group of the lactam. The ether oxygen and the amide nitrogen are activating ortho-, para-directors. The desired C6 position is ortho to the activating amide nitrogen and meta to the deactivating nitro group, making it a favorable position for electrophilic attack.
Causality: Steric hindrance and the choice of brominating agent can lead to the formation of other isomers.[3] A bulky brominating agent might favor the less sterically hindered positions.
Troubleshooting Steps:
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a polar solvent like acetic acid or DMF is often more selective than using elemental bromine (Br₂), which can be more aggressive and lead to over-bromination.
Reaction Conditions: Running the reaction at or below room temperature can enhance selectivity.
Catalyst: The use of a Lewis acid catalyst is generally not required and may decrease selectivity.
Q3: Over-bromination is a significant issue, leading to di-brominated impurities that are difficult to remove. How can this be controlled?
A: Over-bromination occurs when the product is more reactive towards bromination than the starting material or when the reaction is not stopped in time.
Causality: This is primarily an issue of stoichiometry and reaction kinetics.
Troubleshooting Steps:
Stoichiometric Control: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95-1.0 eq of NBS). This ensures that the starting material is fully consumed before significant di-bromination occurs.
In-Process Control (IPC): Closely monitor the reaction's progress using HPLC. Quench the reaction immediately upon reaching the desired conversion level (e.g., >98% consumption of starting material).
Temperature: Lowering the reaction temperature will slow down the rate of both the desired reaction and the over-bromination, often improving the kinetic resolution between the two.
Caption: Decision tree for troubleshooting the bromination step.
Stage 3: Nitro Group Reduction
The final chemical transformation is the reduction of the nitro group to the primary amine.
Q4: The catalytic hydrogenation of the nitro group is slow or incomplete. What could be the issue?
A: Catalytic hydrogenation can be sensitive to various factors, especially on a larger scale.
Causality: The most common causes are poor catalyst activity, presence of catalyst poisons, or insufficient hydrogen pressure/delivery. Brominated compounds can sometimes interfere with palladium catalysts.
Troubleshooting Steps:
Catalyst Quality and Loading: Ensure the Palladium on Carbon (Pd/C) catalyst is fresh and active. Use a standard loading (e.g., 5-10 mol%).
Catalyst Poisons: Trace impurities containing sulfur or other heavy metals from previous steps can poison the catalyst. Ensure the starting material is of high purity.
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider chemical reduction methods. Tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic medium (Fe/HCl) are robust alternatives for nitro group reduction and are often less susceptible to poisoning.[2]
Reaction Parameters: For hydrogenation, ensure efficient stirring to maintain the catalyst suspension and good gas-liquid mass transfer. Increase hydrogen pressure if the equipment allows.
Stage 4: Purification and Crystalline Form Control
Isolation of the final product with high purity and in the desired physical form is critical.
Q5: I am struggling to crystallize the final product, or it is crashing out as an oil.
A: This indicates that a suitable solvent system for crystallization has not been identified.
Causality: The solubility profile of the final product dictates the choice of crystallization solvent. The presence of impurities can also inhibit crystallization.
Troubleshooting Steps:
Solvent Screening: Conduct a systematic solvent screen. The ideal system is one where the product is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Common solvents to screen include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and their mixtures with anti-solvents like heptane or water.
Purity Check: Ensure the crude product is sufficiently pure. Oily impurities can significantly hinder crystallization. If necessary, perform a pre-purification step like a silica gel plug or treatment with activated carbon.
Controlled Cooling: Avoid crash cooling. A slow, controlled cooling profile allows for the growth of well-defined crystals rather than amorphous precipitation. Seeding the solution with a small crystal of the desired product can also promote crystallization.
Q6: The final product shows batch-to-batch variability in its physical properties (e.g., melting point, dissolution rate). Could this be due to polymorphism?
A: Yes, this is a classic indicator of polymorphism, where a compound can exist in multiple crystalline forms.
Causality: Different polymorphs can be favored under different crystallization conditions (solvent, temperature, cooling rate, agitation).[4][5] Since polymorphs can have different physical properties, controlling the crystalline form is critical for pharmaceutical applications.
Troubleshooting Steps:
Polymorph Screen: A formal polymorph screen should be conducted to identify all accessible crystalline forms and the conditions under which they form.
Standardize Crystallization Protocol: Once the desired, most stable polymorph is identified, the crystallization protocol must be rigorously defined and controlled. Key parameters to fix include:
Solvent(s) and their ratios
Concentration
Dissolution temperature
Cooling rate
Agitation speed
Seeding protocol (if used)
Characterization: Use analytical techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm the polymorphic form of each batch.
Parameter
Impact on Polymorphism
Recommended Control Strategy
Solvent
Can stabilize different crystal lattices through specific interactions.
Select a solvent system that consistently produces the desired form.
Cooling Rate
Fast cooling often yields metastable forms; slow cooling favors the thermodynamically stable form.
Implement a programmed, linear cooling profile.
Agitation
Affects nucleation and crystal growth rates.
Maintain a consistent agitation speed and impeller design.
Supersaturation
High supersaturation can lead to nucleation of less stable forms.
Control the concentration and cooling rate to manage the level of supersaturation.
Table 1: Key Parameters for Controlling Polymorphism During Crystallization.[4]
Frequently Asked Questions (FAQs) for Scale-Up
FAQ 1: What are the primary safety hazards to consider during the scale-up of this process?
The process involves several hazardous reagents and conditions. Key safety considerations include:
Bromine/NBS: Highly corrosive and toxic. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).
Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. The nitration reaction is highly exothermic and requires robust temperature control to prevent thermal runaway.
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst can be pyrophoric when dry and exposed to air. Ensure proper inerting of the reactor and safe handling of the catalyst.
Solvents: Use of flammable organic solvents requires adherence to all standard procedures for handling and grounding to prevent static discharge.
FAQ 2: What are the most important in-process controls (IPCs) for ensuring batch consistency?
Consistent manufacturing relies on well-defined IPCs. For this synthesis, the most critical are:
HPLC Analysis: Use at the end of each step to confirm reaction completion, quantify the formation of the desired product, and identify and quantify any major impurities. This is essential for making decisions to proceed to the next step or to perform a purification.[6]
Moisture Content (Karl Fischer): Important before steps that use water-sensitive reagents.
Residual Solvent Analysis (GC): Crucial for the final product to ensure solvent levels are below regulatory limits (ICH guidelines).
FAQ 3: How can I minimize the generation of regulated impurities during manufacturing?
Impurity profiling is essential for identifying, characterizing, and controlling impurities to meet regulatory standards.[7][8][9][10]
Starting Material Control: Source high-purity raw materials and intermediates. Impurities in starting materials can be carried through the synthesis.
Process Optimization: Optimize reaction conditions (temperature, time, stoichiometry) to minimize the formation of byproducts at each step. For example, controlling the bromination step to avoid over-bromination is critical.
Purge Steps: Design the synthesis with effective purification steps (e.g., crystallization, washing) that can purge known impurities. The final crystallization step is the most critical for achieving the required purity of the API intermediate.
References
The Preparation of 2-Hydroxyethyl-2,3-dihydro-2h-1,4-benzoxazin-3(4h)-one Derivatives. (2006). Synthetic Communications, 28(18). Available from: [Link]
Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC. Available from: [Link]
Various Authors. Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. ResearchGate. Available from: [Link]
Feng, L., et al. (2023). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. Available from: [Link]
Ojima, I., et al. (2020). Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones. Chemistry – An Asian Journal. Available from: [Link]
Reddy, G. J., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available from: [Link]
Shariat, M., & Abdollahi, S. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. Available from: [Link]
Various Authors. (2012). Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? ResearchGate. Available from: [Link]
Reddy, G. J., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Available from: [Link]
Various Authors. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
Simoes, R. Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance. Journal of Pharmaceutical Sciences & Emerging Drugs. Available from: [Link]
Nefisath P, et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ProQuest. Available from: [Link]
Organic Chemistry Portal. Synthesis of Benzoxazinones. Available from: [Link]
PharmaInfo. Impurity Profiling: Theory and Practice. Available from: [Link]
Various Authors. (2018). Impurity Profiling In Pharmaceuticals: A Review. International Journal of Pharmaceutical and Biological Archives. Available from: [Link]
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]
PrepChem.com. Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine. Available from: [Link]
Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. Available from: [Link]
Various Authors. (2012). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. PMC. Available from: [Link]
Various Authors. (2023). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[11][12]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PMC. Available from: [Link]
Jagatheesan, R., et al. (2019). Selective α-bromination of aryl carbonyl compounds: prospects and challenges. Synthetic Communications. Available from: [Link]
Reddy, G.J., & Rao, K.S. Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. ResearchGate. Available from: [Link]
Rivera, A., et al. (2016). Crystal structure of 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e][11][13]oxazin-3-yl)ethane: a bromine-containing bis-benzoxazine. PMC. Available from: [Link]
Various Authors. (2010). Development of an Efficient Large-Scale Synthesis for a 4H-imidazo[5,1-c][11][12]benzoxazine-3-carboxamide Derivative for Depression and Anxiety. ACS Publications. Available from: [Link]
Various Authors. (2023). Deaminative bromination, chlorination, and iodination of primary amines. ResearchGate. Available from: [Link]
Various Authors. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry. Available from: [Link]
Various Authors. (2005). Strategy for control of crystallization of polymorphs. CrystEngComm. Available from: [Link]
Various Authors. Crystallization Behavior and Transformation Kinetics of L-Histidine Polymorphs. Journal of Chemical Engineering of Japan. Available from: [Link]
Various Authors. (2025). ChemInform Abstract: Synthesis of Novel Substituted 4-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitriles. ResearchGate. Available from: [Link]
Comprehensive Spectroscopic Validation of 7-Amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Comparative Guide
As a Senior Application Scientist, I frequently encounter challenges in verifying the structural integrity of complex, multi-functional pharmaceutical intermediates. The molecule 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzox...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter challenges in verifying the structural integrity of complex, multi-functional pharmaceutical intermediates. The molecule 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one presents a [1]: its architecture features a lactam core, a primary amine, an ether linkage, and an aryl bromide.
Relying on a single analytical modality to characterize this compound often introduces diagnostic blind spots. This guide objectively compares Fourier Transform Infrared (FTIR) spectroscopy with orthogonal techniques like Raman and NMR, providing a field-proven, self-validating workflow for rigorous functional group analysis.
Molecular Architecture & Spectral Causality
To achieve true scientific integrity in spectroscopic analysis, we must first understand the physical causality behind the spectral peaks. FTIR spectroscopy measures the absorption of infrared light, which is dependent on a change in the dipole moment during molecular vibration[2]. Therefore, highly polar bonds yield intense FTIR signals. Conversely, Raman spectroscopy relies on inelastic light scattering, which requires a change in the polarizability of the electron cloud[3].
By applying these principles to 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one, we can map its functional groups to their optimal analytical techniques:
Lactam Core (3,4-dihydro-2H-1,4-benzoxazin-3-one): The cyclic amide (lactam) exhibits a highly polar C=O stretching vibration (Amide I). In FTIR, this produces a dominant, strong peak between [4]. The adjacent lactam N-H group shows a broad stretch around 3200 cm⁻¹, a broadening caused directly by intermolecular hydrogen bonding.
Primary Amine (7-amino): Unlike secondary amines, primary amines possess two N-H bonds. This structural reality manifests in FTIR as a [5] in the 3300–3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching.
Aryl Bromide (6-bromo): The C-Br bond has a weak dipole moment change during vibration, rendering it nearly invisible in standard FTIR scans. However, the large, diffuse electron cloud of the bromine atom makes the bond highly polarizable. Thus, [6] is strictly required to detect the sharp C-Br scattering peak near 1070 cm⁻¹ and prevent false negatives.
Quantitative Data & Comparative Analysis
To establish a self-validating system, quantitative FTIR data must be cross-referenced with alternative methodologies. Table 1 summarizes the expected spectral signatures for this specific molecule, while Table 2 compares the operational performance of the available analytical technologies.
Table 1: Expected Spectral Signatures for 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Functional Group
Vibration Type
Expected FTIR (cm⁻¹)
Expected Raman (cm⁻¹)
Signal Strength & Diagnostic Notes
Lactam Core
C=O Stretch (Amide I)
1670 – 1700
1650 – 1680
Strong (FTIR): Highly polar bond. Primary diagnostic peak for the benzoxazinone ring.
Primary Amine
N-H Stretch (Asym/Sym)
3300 – 3500 (Doublet)
Weak
Strong (FTIR): Doublet confirms -NH₂ presence over a secondary amine.
Lactam Core
N-H Stretch
~3200 (Broad)
Weak
Medium (FTIR): Broadened by intermolecular hydrogen bonding.
Ether Linkage
C-O-C Asym. Stretch
1200 – 1300
Weak
Strong (FTIR): Confirms the intact oxazine ring.
Aryl Bromide
C-Br Stretch
1060 – 1090
1060 – 1090
Strong (Raman): Highly polarizable. Weak in FTIR; requires Raman for validation.
Aromatic Ring
C=C Stretch
1500 – 1600
1580 – 1600
Medium (FTIR) / Strong (Raman): Confirms the benzene scaffold.
Table 2: Comparative Performance for Benzoxazinone Derivatives
Analytical Technique
Primary Diagnostic Strength
Key Limitation for this Molecule
Throughput & Cost
Role in Validation Workflow
ATR-FTIR
Excellent for polar groups (C=O, N-H, C-O-C).
Blind to the C-Br halogen substituent.
High / Low Cost
Primary Screen: Rapid functional group fingerprinting.
Raman
Excellent for polarizable bonds (C-Br, C=C).
Weak signals for highly polar N-H and C=O bonds.
High / Medium Cost
Orthogonal Screen: Validates the 6-bromo substituent.
NMR
Unmatched for exact atomic connectivity.
Requires sample dissolution; time-consuming.
Low / High Cost
Structural Confirmation: Used during initial synthesis.
Mass Spec (MS)
Confirms exact mass and isotopic pattern (Br).
Destructive; does not confirm functional connectivity.
Medium / High Cost
Isotope Check: Validates the bromine isotope ratio.
Experimental Methodology: A Self-Validating Protocol
The following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. Causality note: We specifically avoid traditional KBr pellet preparation because KBr is highly hygroscopic. Absorbed atmospheric moisture creates a broad O-H band at 3300 cm⁻¹ that directly obscures the critical primary amine and lactam N-H peaks. ATR provides a moisture-independent, self-validating baseline.
Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).
Causality: Atmospheric CO₂ and water vapor possess strong IR active modes that mask the sample's N-H and C=O regions. Digital subtraction of the background ensures a pristine baseline.
Step 2: Sample Presentation
Action: Apply 2–5 mg of the solid 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one directly onto the ATR crystal. Apply consistent pressure using the ATR anvil.
Causality: Intimate optical contact between the sample and the crystal is strictly required for uniform evanescent wave penetration, ensuring accurate relative peak intensities.
Action: Acquire the sample spectrum. Self-Validation Check: Verify the presence of the C-O-C asymmetric stretch at ~1250 cm⁻¹.
Causality: A self-validating protocol requires an internal reference point. If this core benzoxazine peak is absent or shifted, the operator must immediately suspect sample polymorphism, degradation, or contamination before proceeding.
Step 4: Orthogonal Raman Verification
Action: Subject the same sample to Raman spectroscopy using a 785 nm laser excitation (to minimize organic fluorescence). Confirm the presence of the C-Br stretch at ~1070 cm⁻¹.
Causality: Because FTIR cannot reliably quantify the aryl bromide group, this orthogonal check structurally validates the halogen substituent, closing the diagnostic blind spot[6].
Workflow Visualization
Multimodal spectroscopic workflow for functional group validation.
References
PubChem, National Center for Biotechnology Information. "2H-1,4-benzoxazin-3(4H)-one | CID 72757." PubChem Database.[Link]
Mettler Toledo. "IR vs Raman Spectroscopy | Advantages & Limitations."[Link]
Chemistry LibreTexts. "24.10: Spectroscopy of Amines."[Link]
Operational Guide: Safe Handling and Disposal of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
This document provides essential safety protocols and operational guidance for the handling and disposal of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 1094222-68-0).
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential safety protocols and operational guidance for the handling and disposal of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 1094222-68-0). As a novel or specialized research chemical, comprehensive toxicological data for this specific molecule is limited. Therefore, this guide is built upon the principles of structural analogy, deriving safety requirements from the known hazards of its core chemical motifs: a halogenated aromatic ring and a primary aromatic amine. Adherence to these protocols is mandatory to ensure personnel safety and environmental compliance.
Hazard Assessment: A Structurally-Informed Approach
The primary hazards of this compound are inferred from its constituent functional groups. The benzoxazinone core is frequently used in the development of biologically active compounds.[1] The presence of a bromine atom and an amino group on the aromatic ring dictates the primary safety concerns.
Primary Aromatic Amine (PAA) Moiety: Aromatic amines as a class present significant health hazards. They are often lipid-soluble and can be readily absorbed through the skin, leading to systemic toxicity.[2] Many compounds in this class are investigated for potential carcinogenicity and mutagenicity.[2]
Halogenated Aromatic Core: Brominated organic compounds can cause irritation and pose long-term environmental hazards if not disposed of correctly.[3][4]
Based on data from structurally similar compounds, such as 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, the following hazards should be assumed[5][6]:
Hazard Class
GHS Hazard Statement
Signal Word
Acute Toxicity, Oral
H302: Harmful if swallowed
Warning
Skin Corrosion/Irritation
H315: Causes skin irritation
Warning
Serious Eye Damage/Irritation
H319: Causes serious eye irritation
Warning
Specific Target Organ Toxicity
H335: May cause respiratory irritation
Warning
Personal Protective Equipment (PPE) Protocol
Engineering controls are the first and most critical line of defense. All handling of this compound, especially as a solid, must be performed within a certified chemical fume hood to minimize inhalation exposure.[7] An operational safety shower and eyewash station must be immediately accessible.[6]
The following PPE is mandatory for all operations involving this chemical:
Protection Type
Specification
Rationale and Best Practices
Respiratory
NIOSH-approved N95 respirator (minimum) for weighing and solid transfers. A full-face respirator with organic vapor/acid gas cartridges for spill response.
Protects against inhalation of fine particulates, which can cause respiratory irritation.[6]
Eye & Face
Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield worn over goggles during solution transfers or when there is a significant splash risk.
Protects against severe eye irritation from splashes or aerosolized powder.[5][6]
Hand
Double-gloving with chemical-resistant gloves (e.g., Nitrile, >8 mil thickness).
Aromatic amines are known to permeate standard laboratory gloves.[2][8] Double-gloving provides an additional barrier and allows for safe removal of the outer, contaminated glove. Always inspect gloves for integrity before use.
Body
Chemical-resistant lab coat or coveralls. Cuffed sleeves are required.
Prevents skin contact, which can cause irritation and systemic toxicity due to dermal absorption.[2] Standard cotton lab coats do not provide an adequate barrier.
Footwear
Closed-toe, chemical-resistant shoes.
Protects feet from potential spills.
Operational and Emergency Plans
A methodical approach to handling is essential for safety.
Step-by-Step Handling Protocol
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all required equipment, including waste containers, is inside the hood before starting.
Don PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.
Manipulation: Conduct all weighing, transfers, and reactions on a chemically-resistant work surface within the hood. Use disposable weigh boats for solids.
Post-Handling: Upon completion, decontaminate any non-disposable equipment. Remove the outer pair of gloves before exiting the fume hood.
Doff PPE: Remove PPE in the correct order (gloves, face shield/goggles, lab coat, respirator) to prevent cross-contamination. Wash hands thoroughly with soap and water.[6]
Emergency Procedures
Incident
First Aid and Response
Skin Contact
Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Ingestion
Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[6]
Minor Spill (inside fume hood)
Alert others in the area. Use a spill kit with an absorbent material (e.g., vermiculite). Gently cover the spill to avoid raising dust. For small spills, sodium thiosulfate can be used to neutralize the bromine component before absorption.[4] Collect all material in a sealed, labeled container for halogenated waste.
Disposal Plan: Segregation is Key
Improper disposal of brominated organic compounds can cause significant environmental harm.[4] All waste streams containing this chemical must be treated as hazardous.
Waste Categorization and Collection
Waste Stream
Collection Container
Disposal Notes
Solid Waste
Labeled "Halogenated Solid Organic Waste"
Includes contaminated gloves, PPE, weigh paper, silica gel, and absorbed spill material. Must not be mixed with non-halogenated waste.[4]
Liquid Waste
Labeled "Halogenated Liquid Organic Waste"
Includes reaction mixtures and organic solvent rinses from glassware.
Aqueous Waste
Labeled "Halogenated Aqueous Waste"
Includes any contaminated aqueous solutions from extractions or washes.
All waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration at a facility equipped with scrubbers to handle halogenated byproducts.[3][9]
Caption: Workflow for safe handling, from preparation to final disposal.
The Control of Brominated By-products and the Removal of Organic Pollutants during the Ozone/Hydrogen Peroxide Treatment of Secondary Effluent . Taylor & Francis Online. [Link]